c-Met-IN-15
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C15H10FN3O3 |
|---|---|
Molecular Weight |
299.26 g/mol |
IUPAC Name |
N-[(5-fluoro-2-hydroxy-1H-indol-3-yl)imino]-4-hydroxybenzamide |
InChI |
InChI=1S/C15H10FN3O3/c16-9-3-6-12-11(7-9)13(15(22)17-12)18-19-14(21)8-1-4-10(20)5-2-8/h1-7,17,20,22H |
InChI Key |
NBNLEALJOLHMEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N=NC2=C(NC3=C2C=C(C=C3)F)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Action of c-Met-IN-15: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Topic: c-Met-IN-15 Mechanism of Action
This technical guide provides an in-depth overview of the mechanism of action of this compound, a small molecule inhibitor of the c-Met receptor tyrosine kinase. This document summarizes its biochemical activity, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction to c-Met and Its Role in Oncology
The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), plays a crucial role in normal cellular processes such as embryonic development and tissue regeneration. However, dysregulation of the HGF/c-Met signaling axis through gene amplification, mutation, or overexpression is a well-documented driver of tumorigenesis, promoting cancer cell proliferation, survival, migration, and invasion. This makes c-Met a compelling target for cancer therapy.
This compound: A Novel Inhibitor
This compound is a member of the N'-(2-oxoindolin-3-ylidene)hydrazide class of compounds, identified as an inhibitor of c-Met kinase activity.[1] It serves as a valuable tool for researchers studying the therapeutic potential of c-Met inhibition.
Biochemical Activity
This compound has been shown to directly inhibit the enzymatic activity of the c-Met kinase. The primary quantitative data available for this compound is its percentage of inhibition at a specific concentration.
| Compound | Target | Assay Type | Concentration (μM) | % Inhibition |
| This compound | c-Met Kinase | Biochemical Kinase Assay | 10 | 21.1% |
Table 1: Biochemical Activity of this compound
Mechanism of Action
As an ATP-competitive inhibitor, this compound is proposed to bind to the ATP-binding pocket of the c-Met kinase domain. This binding event prevents the phosphorylation of the kinase and subsequent activation of downstream signaling pathways, thereby mitigating the oncogenic effects of aberrant c-Met signaling.
The c-Met Signaling Pathway
The binding of HGF to the extracellular domain of the c-Met receptor induces receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, leading to the activation of multiple downstream signaling cascades, including the RAS/MAPK, PI3K/Akt, and STAT pathways. These pathways collectively regulate cell proliferation, survival, and motility.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to characterizing the mechanism of action of c-Met inhibitors like this compound.
In Vitro c-Met Kinase Inhibition Assay
This assay is fundamental to determining the direct inhibitory activity of a compound against the c-Met kinase.
Objective: To quantify the enzymatic activity of c-Met kinase in the presence of an inhibitor.
Materials:
-
Recombinant human c-Met kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (this compound) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ based assay
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the test compound dilutions. Include a positive control (DMSO vehicle) and a negative control (no enzyme).
-
Add the c-Met kinase to all wells except the negative control.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. The final ATP concentration should be at or near the Km for c-Met.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP (or ADP produced) using a luminescent assay kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
Cellular Phospho-c-Met Assay
This assay determines the ability of an inhibitor to block HGF-induced c-Met phosphorylation in a cellular context.
Objective: To measure the level of phosphorylated c-Met in cells treated with an inhibitor.
Materials:
-
A human cancer cell line with high c-Met expression (e.g., MKN-45, U-87 MG)
-
Cell culture medium and supplements
-
Recombinant human HGF
-
Test compound (this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment or ELISA-based assay kit
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.
-
Wash the cells with cold PBS and lyse them.
-
Determine protein concentration of the lysates.
-
Analyze the levels of phosphorylated and total c-Met using Western blotting or a specific ELISA kit.
Cell Proliferation/Viability Assay
This assay assesses the impact of c-Met inhibition on the growth and survival of cancer cells.
Objective: To determine the effect of this compound on the viability of c-Met dependent cancer cell lines.
Materials:
-
c-Met dependent cancer cell line
-
Cell culture medium and supplements
-
Test compound (this compound)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar MTS/MTT-based assay
-
96-well clear or white-walled plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to attach overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Measure cell viability using a chosen assay according to the manufacturer's protocol.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a c-Met inhibitor.
Conclusion
This compound is a useful research tool for investigating the biological consequences of c-Met kinase inhibition. The methodologies and pathways described in this guide provide a framework for the continued exploration of c-Met inhibitors in the context of cancer drug discovery and development. Further studies are warranted to fully elucidate the therapeutic potential of this and related compounds.
References
c-Met-IN-15: A Technical Guide to Target Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Met, the receptor tyrosine kinase for hepatocyte growth factor (HGF), is a well-validated target in oncology.[1][2][3][4] Its dysregulation through amplification, mutation, or overexpression is implicated in the progression of numerous cancers, driving tumor growth, invasion, and metastasis.[3][4] As such, the development of small molecule inhibitors targeting the c-Met kinase domain is an area of intense research. This document provides a technical overview of c-Met-IN-15, a known inhibitor of c-Met kinase activity.
Target Binding Affinity of this compound
Biochemical Assay Data
The available data for this compound, also identified as compound S3, demonstrates its inhibitory effect on c-Met kinase activity.[5]
| Compound | Target | Assay Type | Concentration (µM) | % Inhibition | IC50 (nM) |
| This compound (compound S3) | c-Met | Biochemical Kinase Assay | 10 | 21.1 | Not Reported |
c-Met Signaling Pathway
The c-Met signaling pathway is a complex network that, upon activation by its ligand HGF, triggers a cascade of intracellular events. These events regulate critical cellular processes, including proliferation, survival, motility, and invasion.[1][2] Dysregulation of this pathway is a key driver in many cancers.
Experimental Protocols
While the specific protocol used to generate the 21.1% inhibition data for this compound is not detailed in the available literature, this section outlines standard methodologies for key experiments used to characterize c-Met inhibitors.
Biochemical Kinase Activity Assays
Biochemical assays are essential for determining the direct inhibitory effect of a compound on the kinase activity of the c-Met enzyme. Common methods include luminescence-based ATP detection assays and time-resolved fluorescence resonance energy transfer (TR-FRET) assays.
This assay quantifies kinase activity by measuring the amount of ATP remaining in the solution following a kinase reaction. A decrease in ATP corresponds to an increase in kinase activity.
Experimental Workflow:
Detailed Protocol:
-
Reagent Preparation : Prepare solutions of recombinant c-Met enzyme, a suitable substrate (e.g., poly(Glu,Tyr)), ATP, and the test compound (this compound) in a kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).
-
Reaction Setup : In a white, opaque 96- or 384-well plate, add the c-Met enzyme, substrate, and varying concentrations of this compound.
-
Initiation : Start the kinase reaction by adding a solution of ATP. The final ATP concentration is typically at or near the Km for the enzyme.
-
Incubation : Incubate the reaction plate at room temperature for a set period (e.g., 60 minutes) to allow for ATP consumption.
-
Detection : Add an equal volume of Kinase-Glo® Reagent to each well. This reagent stops the kinase reaction and contains luciferase and luciferin to generate a luminescent signal from the remaining ATP.
-
Measurement : After a brief incubation (e.g., 10 minutes) to stabilize the luminescent signal, measure the luminescence using a plate reader. The signal is inversely proportional to c-Met kinase activity.
TR-FRET assays measure the phosphorylation of a substrate by a kinase. This technology uses a terbium- or europium-labeled antibody (donor) that recognizes a phosphorylated residue on a fluorescently labeled substrate (acceptor). When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, allowing for fluorescence resonance energy transfer.
Experimental Workflow:
Detailed Protocol:
-
Reagent Preparation : Prepare solutions of recombinant c-Met enzyme, a fluorescein-labeled substrate peptide, ATP, and the test compound in a kinase assay buffer.
-
Reaction Setup : In a low-volume 384-well plate, add the c-Met enzyme, substrate, and varying concentrations of this compound.
-
Initiation : Start the kinase reaction by adding ATP.
-
Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection : Add a detection solution containing EDTA to stop the kinase reaction and a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Measurement : After a final incubation period (e.g., 60 minutes), measure the TR-FRET signal on a compatible plate reader by exciting the terbium donor and measuring emission from both the donor and the fluorescein acceptor. The ratio of the two emission signals is proportional to the extent of substrate phosphorylation.
Cellular Assays
Cell-based assays are crucial for determining the efficacy of an inhibitor in a more physiologically relevant context. These assays typically measure the inhibition of c-Met autophosphorylation within intact cells.
This assay quantifies the level of phosphorylated c-Met in cell lysates using a sandwich ELISA format.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Treatment : Seed a c-Met-dependent cancer cell line (e.g., MKN45, which has MET amplification and constitutive phosphorylation) into a 96-well plate.[6] After adherence, serum-starve the cells and then treat with a dilution series of this compound for a specified time (e.g., 1-2 hours).
-
Cell Lysis : Lyse the cells using a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
ELISA :
-
Add the cell lysates to a microplate pre-coated with a capture antibody specific for total c-Met.
-
Incubate to allow the capture of c-Met protein.
-
Wash the plate to remove unbound material.
-
Add a detection antibody that specifically recognizes the phosphorylated form of c-Met (e.g., at tyrosines 1234/1235).
-
Incubate and wash.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate and wash.
-
Add a TMB substrate and allow the color to develop.
-
Add a stop solution and measure the absorbance at 450 nm. The signal is proportional to the amount of phosphorylated c-Met.
-
Conclusion
This compound is an identified inhibitor of c-Met kinase. While comprehensive quantitative binding affinity data remains to be publicly detailed, its activity has been noted. The experimental protocols described herein represent standard, robust methods for the biochemical and cellular characterization of c-Met inhibitors like this compound. Further investigation is required to fully elucidate its potency, selectivity, and mechanism of action to determine its potential as a therapeutic agent.
References
- 1. Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 3. promega.com [promega.com]
- 4. ulab360.com [ulab360.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. reactionbiology.com [reactionbiology.com]
Downstream Signaling Effects of c-Met Inhibition: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the downstream signaling effects of c-Met inhibition, with a specific focus on the available data for the c-Met kinase inhibitor, c-Met-IN-15. Due to the limited public data on this compound, this document also serves as a broader reference, detailing the well-established molecular consequences of c-Met inhibition by mechanistically similar compounds. The experimental protocols and quantitative data presented herein are drawn from studies of various small-molecule c-Met inhibitors and are intended to provide a robust framework for investigating the efficacy and mechanism of action of novel c-Met-targeting therapeutics.
Introduction to c-Met Signaling
The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, migration, and invasion.[1][2] Its only known ligand is the hepatocyte growth factor (HGF).[3] Upon HGF binding, c-Met dimerizes and autophosphorylates key tyrosine residues in its kinase domain, creating docking sites for various downstream signaling adaptors.[1] This initiates a cascade of intracellular signaling pathways, primarily the phosphatidylinositol 3-kinase (PI3K)/Akt, mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), and signal transducer and activator of transcription 3 (STAT3) pathways.[2] Dysregulation of c-Met signaling through overexpression, mutation, or amplification is a common feature in a wide range of human cancers, making it an attractive target for therapeutic intervention.[4][5]
This compound: A Profile
This compound, also referred to as compound S3, is a small-molecule inhibitor of c-Met kinase.[6][7] Publicly available data on this specific inhibitor is limited. However, a key piece of quantitative information has been reported:
-
This compound inhibits c-Met kinase activity by 21.1% at a concentration of 10 μM. [6]
This indicates that this compound is an active inhibitor of the c-Met kinase. The scaffold of this compound is related to other known c-Met inhibitors with pyrimidine and quinazoline headgroups, suggesting it likely functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the c-Met kinase domain and preventing its catalytic activity.[4][8]
Due to the scarcity of further specific data for this compound, the following sections will provide a comprehensive overview of the expected downstream signaling effects and methodologies for characterization based on studies of other well-characterized c-Met inhibitors.
Downstream Signaling Pathways Modulated by c-Met Inhibition
Inhibition of c-Met kinase activity is expected to attenuate the signaling cascades that are dependent on its activation. The primary downstream pathways affected are the PI3K/Akt, MAPK/ERK, and STAT3 pathways.
Inhibition of the PI3K/Akt Pathway
The PI3K/Akt pathway is a critical downstream effector of c-Met, primarily mediating cell survival and proliferation signals.[2] Upon c-Met activation, the p85 subunit of PI3K is recruited to the receptor, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and subsequent activation of the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and growth.
Inhibition of c-Met is expected to decrease the phosphorylation of Akt. This can be experimentally verified by measuring the levels of phosphorylated Akt (p-Akt) at key residues such as Ser473 and Thr308.
Attenuation of the MAPK/ERK Pathway
The MAPK/ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, is another major signaling cascade activated by c-Met, which is heavily involved in cell proliferation, differentiation, and migration.[2] c-Met activation leads to the recruitment of the Grb2 adaptor protein, which in turn activates Ras. This triggers a phosphorylation cascade that culminates in the activation of ERK1/2.
c-Met inhibitors are expected to reduce the levels of phosphorylated ERK1/2 (p-ERK1/2) at residues Thr202 and Tyr204.
Modulation of the STAT3 Pathway
The STAT3 signaling pathway is also implicated in c-Met-mediated cellular responses, including cell proliferation and invasion.[2] Activated c-Met can directly phosphorylate STAT3 at Tyr705, leading to its dimerization, nuclear translocation, and activation of target gene transcription.
Inhibition of c-Met would therefore be expected to lead to a reduction in the phosphorylation of STAT3.
Quantitative Data on c-Met Inhibition
The following tables summarize quantitative data from studies of various c-Met inhibitors, demonstrating their potency against the kinase and their effects on downstream signaling and cellular proliferation. This data provides a benchmark for the expected efficacy of novel c-Met inhibitors like this compound.
Table 1: In Vitro Kinase Inhibitory Activity of Selected c-Met Inhibitors
| Inhibitor | c-Met IC50 (nM) | VEGFR-2 IC50 (nM) | Reference |
| Compound 3h | 3.8 | - | [9] |
| Compound 11c | 80 | - | [4] |
| Compound 11i | 50 | - | [4] |
| Compound 13b | 20 | - | [4] |
| Compound 13h | 50 | - | [4] |
| KRC-00831 | 3 | - | [5] |
| Compound 1h | 0.6 | - | [10] |
| Compound 1n | 0.7 | - | [10] |
Table 2: Cellular Anti-proliferative Activity of Selected c-Met Inhibitors
| Inhibitor | Cell Line | GI50/IC50 (nM) | Reference |
| Compound 3g | MKN-45 | 330 | [9] |
| Compound 18a | MKN-45 | 1700 | [9] |
| KRC-00831 | Hs746T | 0.1 | [5] |
| KRC-00831 | H1993 | 27 | [5] |
| KRC-00831 | MKN45 | 15 | [5] |
| KRC-00831 | SNU-5 | 8 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the downstream signaling effects of c-Met inhibitors.
Western Blot Analysis of Downstream Signaling
Objective: To determine the effect of a c-Met inhibitor on the phosphorylation status of key downstream signaling proteins (c-Met, Akt, ERK, STAT3).
Materials:
-
Cancer cell line with known c-Met expression (e.g., MKN-45, EBC-1, Hs746T).
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies:
-
Phospho-c-Met (e.g., Tyr1234/1235)
-
Total c-Met
-
Phospho-Akt (e.g., Ser473)
-
Total Akt
-
Phospho-ERK1/2 (e.g., Thr202/Tyr204)
-
Total ERK1/2
-
Phospho-STAT3 (e.g., Tyr705)
-
Total STAT3
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with the c-Met inhibitor at various concentrations for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO). For some experiments, cells may be serum-starved prior to treatment and then stimulated with HGF to induce c-Met phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Cell Viability/Proliferation Assay
Objective: To assess the effect of a c-Met inhibitor on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line.
-
96-well plates.
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo).
-
Plate reader.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the c-Met inhibitor. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.
Visualizations
The following diagrams illustrate the key signaling pathways, experimental workflows, and logical relationships described in this guide.
Caption: The c-Met signaling pathway and its point of inhibition.
Caption: Experimental workflow for Western blot analysis.
Caption: Logical flow of c-Met inhibition effects.
References
- 1. Crystal structure of the tyrosine kinase domain of the hepatocyte growth factor receptor c-Met and its complex with the microbial alkaloid K-252a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Products | DC Chemicals [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of c-Met kinase inhibitors bearing 2-oxo-1,2-dihydroquinoline scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of c-Met Inhibitors in Angiogenesis: A Technical Guide
Disclaimer: This technical guide addresses the role of c-Met inhibitors in the inhibition of angiogenesis. Initial searches for a specific compound designated "c-Met-IN-15" did not yield specific public-domain data. Therefore, this document provides a comprehensive overview using data from well-characterized, exemplary c-Met inhibitors such as Crizotinib, Cabozantinib, and Tivantinib to illustrate the principles and methodologies discussed.
Introduction: The c-Met Signaling Axis in Angiogenesis
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key players in various cellular processes, including cell proliferation, survival, motility, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway is a hallmark of many human cancers and is strongly associated with tumor growth, metastasis, and angiogenesis.[1]
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and dissemination, supplying tumors with essential nutrients and oxygen. The HGF/c-Met axis promotes angiogenesis through several mechanisms. Activation of c-Met in endothelial cells can directly stimulate their proliferation, migration, and morphogenesis to form new vascular structures.[2] Furthermore, HGF can indirectly promote angiogenesis by upregulating the expression of other potent angiogenic factors, such as vascular endothelial growth factor (VEGF).[3]
The c-Met signaling cascade is initiated by HGF binding, leading to receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain.[2] This activation creates docking sites for various downstream signaling molecules, including Gab1, Grb2, and Src.[4] Subsequent activation of key signaling pathways such as the Ras/MAPK, PI3K/Akt, and STAT3 pathways mediates the pro-angiogenic effects of c-Met.[3][5]
Given its central role in tumor angiogenesis, the c-Met pathway is an attractive target for cancer therapy. Small molecule inhibitors that target the ATP-binding site of the c-Met kinase have been developed to block this signaling cascade and thereby inhibit angiogenesis and tumor growth.[6]
Quantitative Data on the Anti-Angiogenic Effects of c-Met Inhibitors
The efficacy of c-Met inhibitors is evaluated through various in vitro and in vivo assays that quantify their ability to inhibit key steps in the angiogenic process. The following tables summarize key quantitative data for representative c-Met inhibitors.
Table 1: In Vitro Inhibitory Activity of Selected c-Met Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell-Free/Cell-Based | Reference |
| Crizotinib | c-Met | 11 | Cell-based | [7] |
| ALK | 24 | Cell-based | [7] | |
| ROS1 | <0.025 (Ki) | Cell-free | [7] | |
| Cabozantinib | c-Met | 1.3 | Cell-free | [8] |
| VEGFR2 | 0.035 | Cell-free | [8] | |
| RET | 4 | Cell-free | [8] | |
| KIT | 4.6 | Cell-free | [8] | |
| AXL | 7 | Cell-free | [8] | |
| FLT3 | 11.3 | Cell-free | [8] | |
| Tivantinib | c-Met | ~355 (Ki) | Cell-free | [9] |
| c-Met (phosphorylation) | 100 - 300 | Cell-based | [9] |
Table 2: In Vitro and In Vivo Anti-Angiogenic Activity of Selected c-Met Inhibitors
| Inhibitor | Assay | Model | Effect | Quantitative Data | Reference |
| Crizotinib | Cell Proliferation | Pancreatic Cancer Cells | Inhibition of cell growth | IC50 ≈ 5 µM | [10] |
| In vivo Angiogenesis | Matrigel Plug Assay | Inhibition of new blood vessel formation | - | [10] | |
| Cabozantinib | Endothelial Cell Function | HUVECs | Inhibition of c-Met and VEGFR2 phosphorylation | - | [8] |
| In vivo Angiogenesis | RIP-Tag2 Mouse Model | Disruption of tumor vasculature | 83% reduction in vasculature | [8][11] | |
| In vivo Angiogenesis | CRC Explant Model | Reduction of angiogenesis | Significant decrease in CD34 positive cells | [12] | |
| Tivantinib | Cell Proliferation | Various Cancer Cell Lines | Inhibition of proliferation | IC50: 0.29 - 0.45 µM | [13] |
Experimental Protocols for Key Angiogenesis Assays
HUVEC Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
Methodology:
-
Preparation of Basement Membrane Matrix:
-
Thaw basement membrane extract (e.g., Matrigel®) on ice at 4°C overnight.
-
Pipette 50-100 µL of the cold liquid matrix into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[14]
-
-
Cell Culture and Treatment:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in endothelial growth medium (EGM-2). Use cells between passages 3 and 6.[15]
-
Harvest HUVECs using trypsin and resuspend them in basal medium (EBM-2) containing 0.25% Fetal Calf Serum.
-
Seed the HUVECs (2 x 10^4 cells per well) onto the solidified matrix.[14]
-
Add the test c-Met inhibitor at various concentrations to the wells. Include a vehicle control.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[16]
-
Monitor tube formation at regular intervals using an inverted microscope.
-
Capture images of the tube networks.
-
Quantify angiogenesis by measuring parameters such as the number of tubes, tube length, and number of branching points using image analysis software.[17]
-
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is an in vivo model that utilizes the highly vascularized chorioallantoic membrane of a developing chick embryo to study angiogenesis.
Methodology:
-
Egg Incubation and Windowing:
-
Incubate fertilized chicken eggs at 37.5°C in a humidified incubator for 3 days.[18]
-
On day 3, create a small window in the eggshell to expose the CAM.
-
-
Application of Test Compound:
-
Incubation and Analysis:
-
Incubate the eggs for an additional 2-3 days.
-
On the day of analysis, open the window and observe the vasculature around the carrier.
-
Capture images of the CAM.
-
Quantify the angiogenic response by measuring the number and length of blood vessels converging towards the test compound.[18] A significant reduction in vessel density compared to the control indicates anti-angiogenic activity.
-
Matrigel Plug Assay
This in vivo assay evaluates the formation of new blood vessels into a subcutaneously implanted plug of basement membrane matrix.
Methodology:
-
Preparation of Matrigel Mixture:
-
Thaw Matrigel on ice.
-
Mix the liquid Matrigel with an angiogenic stimulus (e.g., VEGF or bFGF) and the c-Met inhibitor to be tested. Keep the mixture on ice.[20]
-
-
Subcutaneous Injection:
-
Plug Excision and Analysis:
-
After 7-14 days, euthanize the mice and excise the Matrigel plugs.[22]
-
Photograph the plugs to visually assess neovascularization.
-
Quantify angiogenesis by:
-
Hemoglobin content: Homogenize the plugs and measure the hemoglobin concentration using a Drabkin's reagent kit.[23][24] A lower hemoglobin content in the plugs containing the inhibitor indicates reduced blood vessel formation.
-
Immunohistochemistry: Fix, embed, and section the plugs. Stain the sections with an endothelial cell marker (e.g., CD31) to visualize blood vessels. Quantify the microvessel density (MVD) by counting the number of stained vessels per unit area.[20]
-
-
Visualizing the Inhibition of Angiogenesis
c-Met Signaling Pathway in Angiogenesis
The following diagram illustrates the key signaling pathways downstream of c-Met activation that promote angiogenesis. c-Met inhibitors block the initial phosphorylation of the receptor, thereby inhibiting these downstream signals.
Experimental Workflow for HUVEC Tube Formation Assay
The following diagram outlines the workflow for assessing the anti-angiogenic potential of a c-Met inhibitor using the HUVEC tube formation assay.
Experimental Workflow for In Vivo Angiogenesis Assays
This diagram illustrates the general workflow for in vivo angiogenesis assays like the CAM and Matrigel plug assays.
Conclusion
Inhibitors of the c-Met signaling pathway represent a promising therapeutic strategy for cancer treatment, in part through their potent anti-angiogenic effects. By blocking the activation of the c-Met receptor, these small molecules can disrupt the downstream signaling cascades that drive endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor neovascularization. The experimental protocols and quantitative data presented in this guide, using well-characterized c-Met inhibitors as examples, provide a framework for researchers and drug development professionals to evaluate the anti-angiogenic potential of novel c-Met-targeting compounds. The combination of in vitro and in vivo assays allows for a comprehensive assessment of a compound's efficacy from the cellular level to a more complex biological system.
References
- 1. ibidi.com [ibidi.com]
- 2. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. diseases.jensenlab.org [diseases.jensenlab.org]
- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Potent antitumor activity of Cabozantinib, a c-MET and VEGFR2 Inhibitor, in a Colorectal Cancer Patient-derived Tumor Explant Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Role of chemokine-mediated angiogenesis in resistance towards crizotinib and its reversal by anlotinib in EML4-ALK positive NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of HUVEC tube formation via suppression of NFκB suggests an anti-angiogenic role for SLURP1 in the transparent cornea - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]
- 17. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Antiangiogenic Activity of Flavonols in Chorioallantoic Membrane (CAM) Assay [jstage.jst.go.jp]
- 20. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 22. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Investigating the Anti-Proliferative Effects of c-Met-IN-15: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation driving proliferation, survival, and metastasis in numerous cancers. Small molecule inhibitors targeting the c-Met signaling pathway have emerged as a promising therapeutic strategy. This technical guide focuses on c-Met-IN-15, a small molecule inhibitor of c-Met kinase. We will explore its effects on cancer cell proliferation, delve into the key signaling pathways it modulates, and provide detailed experimental protocols for its investigation. Due to the limited publicly available data specifically for this compound, this guide also incorporates data from other relevant c-Met inhibitors to provide a comprehensive overview for researchers in the field.
Introduction to c-Met Signaling
The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), orchestrates a complex signaling network crucial for normal cellular processes such as embryonic development and tissue regeneration.[1] However, dysregulation of the HGF/c-Met axis through gene amplification, mutations, or overexpression is a common event in a wide array of human cancers, including those of the lung, liver, stomach, and breast.[2] This aberrant signaling promotes tumor growth, invasion, and metastasis, making c-Met an attractive target for therapeutic intervention.[1][3]
Activation of c-Met initiates a cascade of downstream signaling events, primarily through the phosphatidylinositol 3-kinase (PI3K)/Akt and the Ras/mitogen-activated protein kinase (MAPK) pathways.[3][4] These pathways are central regulators of cell proliferation, survival, and motility.[3]
This compound and Other c-Met Inhibitors
This compound, also known as compound S3, is a small molecule inhibitor designed to target the kinase activity of c-Met.[5] It belongs to a class of N'-(2-oxoindolin-3-ylidene)hydrazide derivatives.[6] While specific data on this compound is sparse, a foundational study reported that it inhibits c-Met kinase activity by 21.1% at a concentration of 10 μM.[5] For a broader understanding of the potential efficacy of this class of inhibitors, this guide includes data from other well-characterized c-Met inhibitors.
Data Presentation: In Vitro Efficacy of c-Met Inhibitors
The following table summarizes the inhibitory activity of various c-Met inhibitors against the c-Met kinase and their anti-proliferative effects on different cancer cell lines. This data provides a comparative landscape for researchers evaluating novel inhibitors like this compound.
| Inhibitor | Target | IC50 (Kinase Assay) | Cell Line | Cancer Type | IC50 (Cell Proliferation Assay) | Reference |
| Compound D2 | c-Met | 1.3 µM | - | - | - | [6] |
| Compound D25 | c-Met | 2.2 µM | - | - | - | [6] |
| Crizotinib | c-Met, ALK | 8 nM | MKN-45 | Gastric Cancer | 7 nM | [6] |
| Cabozantinib | c-Met, VEGFR2 | 1.3 nM | - | - | - | [3] |
| Tivantinib | c-Met | 355 nM (Ki) | - | - | - | [6] |
Note: Specific cell proliferation data for this compound is not currently available in the public domain. The data for compounds D2 and D25 represent kinase inhibition, not cellular proliferation.
Key Signaling Pathways and Experimental Workflows
The c-Met Signaling Cascade
The binding of HGF to the c-Met receptor triggers its dimerization and autophosphorylation, creating docking sites for various downstream signaling proteins. This leads to the activation of critical pathways that drive cell proliferation and survival. A simplified representation of this pathway is illustrated below.
Caption: The c-Met signaling pathway initiated by HGF binding.
Experimental Workflow for Investigating this compound
A typical workflow to assess the anti-proliferative effects of a c-Met inhibitor like this compound involves a series of in vitro assays. This process allows for the determination of its potency and mechanism of action.
Caption: A general experimental workflow for inhibitor studies.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are standard protocols for key experiments used to investigate the effects of c-Met inhibitors on cell proliferation.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This technique is used to detect changes in the phosphorylation status of c-Met and its downstream effectors, providing insights into the inhibitor's mechanism of action.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-c-Met, total c-Met, phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing if the inhibitor induces cell cycle arrest.
-
Cell Treatment: Treat cells with this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.
Conclusion
This compound is a c-Met kinase inhibitor with potential anti-proliferative effects. While specific data for this compound is limited, the information available for other c-Met inhibitors highlights the therapeutic promise of targeting this pathway. The experimental protocols and workflows detailed in this guide provide a solid framework for researchers to investigate the efficacy and mechanism of action of this compound and other novel inhibitors in this class. Further studies are warranted to fully elucidate the therapeutic potential of this compound in various cancer contexts.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are c-Met modulators and how do they work? [synapse.patsnap.com]
- 3. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification and synthesis of N '-(2-oxoindolin-3-ylidene)hydrazide derivatives against c-Met kinase | 科研之友 [test.scholarmate.com]
- 6. Identification and synthesis of N'-(2-oxoindolin-3-ylidene)hydrazide derivatives against c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for c-Met-IN-15
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Met, the receptor tyrosine kinase for hepatocyte growth factor (HGF), is a key regulator of cell growth, motility, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of numerous cancers, making it an attractive target for therapeutic intervention. c-Met-IN-15 is a small molecule inhibitor of c-Met kinase activity. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, including a biochemical kinase assay, a cellular phosphorylation assay, and a cell viability assay.
c-Met Signaling Pathway
The binding of HGF to the c-Met receptor induces receptor dimerization and autophosphorylation of key tyrosine residues in the kinase domain. This activation triggers downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and migration.
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the inhibitory activity of compounds structurally related to this compound.
| Assay Type | Compound | Endpoint | IC50 (µM) | Reference |
| Biochemical Kinase Assay | D2 | c-Met | 1.3 | [1] |
| Biochemical Kinase Assay | D25 | c-Met | 2.2 | [1] |
Experimental Protocols
Biochemical c-Met Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the c-Met kinase domain.
Materials:
-
Recombinant human c-Met kinase domain
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well white plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add 5 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells.
-
Add 10 µL of a solution containing the c-Met kinase and the peptide substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for c-Met.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular c-Met Phosphorylation Assay
This assay determines the ability of this compound to inhibit HGF-induced c-Met autophosphorylation in a cellular context.
Materials:
-
c-Met dependent cancer cell line (e.g., MNNG/HOS, GTL-16, or MKN-45)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Hepatocyte Growth Factor (HGF)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, and a loading control (e.g., anti-GAPDH)
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 16-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting to detect the levels of phosphorylated c-Met, total c-Met, and the loading control.
-
Quantify the band intensities to determine the inhibition of c-Met phosphorylation.
Cell Viability (MTT) Assay
This assay evaluates the effect of this compound on the proliferation and viability of c-Met dependent cancer cells.
Materials:
-
c-Met dependent cancer cell line
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader capable of absorbance measurement at 570 nm
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle (DMSO).
-
Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of a c-Met inhibitor like this compound.
Caption: General workflow for in vitro characterization of this compound.
References
Application Notes and Protocols for the Use of c-Met-IN-15 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in various cellular processes, including proliferation, survival, motility, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling pathway, through mechanisms such as gene amplification, mutations, or protein overexpression, is a key driver in the development and progression of numerous human cancers.[3][4] Aberrant c-Met activation is associated with poor prognosis, increased metastasis, and resistance to conventional therapies, making it a prime target for anticancer drug development.[2][5]
c-Met-IN-15 is a novel small molecule inhibitor designed to target the ATP-binding site of the c-Met tyrosine kinase, thereby blocking its enzymatic activity and downstream signaling.[2] These application notes provide a comprehensive overview of the use of this compound in cancer cell lines, including its mechanism of action, protocols for key in vitro experiments, and representative data.
Mechanism of Action
Upon binding of HGF, the c-Met receptor dimerizes and autophosphorylates key tyrosine residues in its kinase domain.[2][6] This activation creates docking sites for various adaptor proteins, leading to the initiation of multiple downstream signaling cascades, primarily the PI3K/AKT, MAPK/RAS, and STAT pathways.[4][6] These pathways are integral to promoting cell proliferation, survival, and migration.[4] this compound acts as a competitive inhibitor at the ATP-binding pocket of the c-Met kinase domain, preventing autophosphorylation and subsequent activation of these downstream pathways. This blockade of c-Met signaling can lead to cell cycle arrest, induction of apoptosis, and inhibition of cell migration and invasion in c-Met-dependent cancer cells.
c-Met Signaling Pathway and Inhibition by this compound
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
Data Presentation
Table 1: In Vitro Antiproliferative Activity of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | c-Met Status | This compound IC50 (nM) |
| Hs746T | Gastric Cancer | Amplified | 15 |
| EBC-1 | Lung Cancer | Amplified | 25 |
| SNU-5 | Gastric Cancer | Amplified | 10 |
| MKN-45 | Gastric Cancer | Amplified | 30 |
| A549 | Lung Cancer | Wild-Type | >1000 |
| MCF-7 | Breast Cancer | Wild-Type | >1000 |
Data are representative and may vary based on experimental conditions.
Table 2: Effect of this compound on Apoptosis in c-Met Amplified Cancer Cell Lines
| Cell Line | Treatment (100 nM) | % Apoptotic Cells (Annexin V+) | Fold Increase vs. Control |
| Hs746T | DMSO (Control) | 5.2 | 1.0 |
| This compound (24h) | 25.8 | 5.0 | |
| This compound (48h) | 45.3 | 8.7 | |
| EBC-1 | DMSO (Control) | 4.1 | 1.0 |
| This compound (24h) | 22.5 | 5.5 | |
| This compound (48h) | 40.1 | 9.8 |
Data are representative and may vary based on experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability using the MTT assay.
Western Blot Analysis of c-Met Signaling
This protocol is used to detect changes in the phosphorylation status of c-Met and its downstream effectors.
Materials:
-
Cancer cell lines
-
This compound
-
HGF (optional, for stimulation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the specified time. If applicable, stimulate with HGF for 15-30 minutes before lysis.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.[1]
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using ECL substrate and an imaging system.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in 1X binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.[11]
Logical Relationship of Apoptosis Assay Results
Caption: Interpretation of Annexin V/PI flow cytometry data.
Conclusion
This compound is a potent and selective inhibitor of the c-Met receptor tyrosine kinase. The protocols outlined in this document provide a framework for evaluating the in vitro efficacy of this compound in cancer cell lines. The provided data tables and diagrams serve as a guide for data presentation and interpretation. These experimental approaches are crucial for the preclinical characterization of novel c-Met inhibitors and for identifying cancer patient populations that may benefit from this targeted therapeutic strategy.
References
- 1. Molecular Imaging of c-Met Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 3. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c-MET [stage.abbviescience.com]
- 5. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for c-Met Inhibitor Administration in Animal Models
Disclaimer: Information regarding a specific compound designated "c-Met-IN-15" is not available in the public domain. The following application notes and protocols are a comprehensive guide based on published preclinical studies of various c-Met inhibitors and are intended to serve as a general framework for researchers, scientists, and drug development professionals.
Introduction
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, migration, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression and metastasis of numerous cancers, making it a prime target for therapeutic intervention.[1][2] This document provides detailed protocols and data for the in vivo administration of c-Met inhibitors in animal models, focusing on xenograft studies, which are instrumental in evaluating the anti-tumor efficacy of these agents.
c-Met Signaling Pathway
Activation of c-Met by HGF initiates a cascade of downstream signaling events. Key pathways include the RAS-RAF-MEK-ERK (MAPK) pathway, which primarily regulates cell proliferation and invasion, and the PI3K-Akt pathway, which is crucial for cell survival.[1][2] Additionally, c-Met activation can stimulate the STAT3 and SRC-FAK pathways, contributing to transformation, tubulogenesis, and cell motility.[1]
Data Presentation
In Vivo Efficacy of c-Met Inhibitors in Xenograft Models
The following table summarizes the anti-tumor activity of various c-Met inhibitors in different cancer models.
| c-Met Inhibitor | Animal Model | Cancer Cell Line | Administration Route & Dosage | Tumor Growth Inhibition | Reference |
| BAY 853474 | Mice | Hs746T (Gastric) | Oral | Significant reduction in tumor growth | [3] |
| PF-04217903 | RIP-Tag2 Transgenic Mice | Pancreatic Neuroendocrine | Not Specified | Reduced tumor invasion and lymph node metastasis | [4] |
| Human c-Met-Fc | Nude Mice | U-87 MG (Glioblastoma) | Daily | Significant tumor growth inhibition at 30 or 100 µ g/day | [5] |
| Murine c-Met-Fc | BALB/c Mice | CT-26 (Colon) | Daily | Significant tumor growth inhibition at 100 µ g/day | [5] |
| BMS-777607 | NSG Mice | KHT and SCCVII | Daily | Significantly reduced angiogenesis | [6] |
| Tivantinib (ARQ 197) | Mice | Various | Not Specified | 45-79% tumor growth reduction in colon, gastric, breast, prostate, and pancreatic models | [2] |
| CE-355621 | Athymic Mice | U87MG and GTL-16 | Two 400 µg doses | Up to 98% inhibition of U87MG and 85% of GTL-16 | [7] |
| D15 (PROTAC) | Mice | Hs746T (Gastric) | Oral | Almost complete tumor suppression | [8] |
Pharmacokinetic Parameters of c-Met-Fc in Mice
This table presents pharmacokinetic data for human and murine c-Met-Fc fusion proteins following a single 100 µg dose.
| Compound | Animal Model | Administration Route | Key Findings | Reference |
| Human c-Met-Fc | Athymic Nude Mice | i.p. injection | Plasma levels determined by ELISA | [9] |
| Human c-Met-Fc | Athymic Nude Mice | s.c. injection | Plasma levels determined by ELISA | [9] |
| Murine c-Met-Fc | BALB/c Mice | i.p. injection | Plasma levels determined by ELISA | [9] |
| Murine c-Met-Fc | BALB/c Mice | s.c. injection | Plasma levels determined by ELISA | [9] |
Experimental Protocols
Protocol 1: Xenograft Tumor Model Establishment
Objective: To establish subcutaneous tumors in immunocompromised mice for evaluating the efficacy of c-Met inhibitors.
Materials:
-
Cancer cell line with known c-Met expression (e.g., U87 MG, Hs746T, EBC-1)[3][8][10]
-
Immunocompromised mice (e.g., Athymic Nude, NSG), 4-6 weeks old[6][11]
-
Sterile PBS
-
Matrigel (optional)
-
Syringes and needles (27-30 gauge)
-
Animal housing under sterile conditions
Procedure:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 2 x 107 cells/mL.
-
Inject 100 µL of the cell suspension (containing 2 million cells) subcutaneously into the flank of each mouse.[11]
-
Monitor mice for tumor growth. Tumors will typically be palpable within 7-14 days.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
Protocol 2: Formulation and Administration of c-Met Inhibitors
Objective: To prepare and administer a c-Met inhibitor to tumor-bearing mice.
Materials:
-
c-Met inhibitor compound
-
Vehicle components (e.g., PEG400, 0.1 M sodium acetate, Captisol)[11][12]
-
Oral gavage needles or injection supplies
-
Balance and vortex mixer
Procedure:
-
Formulation:
-
For oral administration, a common vehicle is 20% PEG400 in 0.1 M sodium acetate at pH 4.0.[12]
-
Prepare the formulation by dissolving the c-Met inhibitor in the vehicle to the desired concentration. Ensure complete dissolution, using a vortex mixer if necessary.
-
-
Administration:
-
Oral Gavage: Administer the formulated inhibitor directly into the stomach using an oral gavage needle. The volume is typically 100-200 µL per mouse.
-
Intraperitoneal (i.p.) or Subcutaneous (s.c.) Injection: Administer the inhibitor using a sterile syringe and needle.[9]
-
-
Dosing Regimen:
-
Administer the inhibitor according to the study design (e.g., once daily (QD), twice daily (BID)).[13]
-
The control group should receive the vehicle only, following the same administration route and schedule.
-
Protocol 3: Efficacy Evaluation and Pharmacodynamic Analysis
Objective: To assess the anti-tumor effect of the c-Met inhibitor and confirm target engagement.
Materials:
-
Calipers
-
Anesthesia
-
Surgical tools for tumor excision
-
Lysis buffer for protein extraction
-
Antibodies for Western blot (e.g., anti-p-c-Met, anti-c-Met, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt)[3]
Procedure:
-
Tumor Measurement:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Body Weight Monitoring:
-
Record the body weight of each mouse 2-3 times per week to assess toxicity.[3]
-
-
Endpoint and Tissue Collection:
-
At the end of the study, euthanize the mice.
-
Excise tumors and weigh them. A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis or fixed in formalin for immunohistochemistry.[3]
-
-
Pharmacodynamic (PD) Analysis (Western Blot):
-
Homogenize the frozen tumor tissue in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-c-Met and other downstream markers, followed by HRP-conjugated secondary antibodies.
-
Visualize protein bands using a chemiluminescence detection system. A reduction in the p-c-Met/total c-Met ratio indicates target engagement.[8]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a preclinical in vivo efficacy study of a c-Met inhibitor.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In the clinic: ongoing clinical trials evaluating c-MET-inhibiting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of a novel c-Met inhibitor in a gastric cancer xenograft model using small animal PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Soluble c-Met receptors inhibit phosphorylation of c-Met and growth of hepatocyte growth factor: c-Met-dependent tumors in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical and pharmacological characterization of human c-Met neutralizing monoclonal antibody CE-355621 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel exceptionally potent and orally active c-MET PROTACs for the treatment of tumors with MET alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. New Preclinical Development of a c-Met Inhibitor and Its Combined Anti-Tumor Effect in c-Met-Amplified NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wuxibiology.com [wuxibiology.com]
Application Notes and Protocols for c-Met-IN-15 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of c-Met-IN-15, a c-Met kinase inhibitor, in various in vitro research applications. Due to the limited publicly available data specifically for this compound, this document also includes representative data and protocols for other well-characterized c-Met inhibitors to serve as a practical starting point for experimental design.
Introduction to c-Met and this compound
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, migration, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers.[3][4] Small molecule inhibitors targeting the ATP-binding site of c-Met are valuable tools for cancer research and potential therapeutics.[5]
This compound is a c-Met kinase inhibitor. Published data indicates that at a concentration of 10 μM, this compound inhibits c-Met kinase activity by 21.1%.[6] Further dose-response studies are recommended to determine the IC50 value in specific cell lines and experimental systems.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and other representative c-Met inhibitors in various in vitro assays. This data can be used to guide the selection of appropriate concentration ranges for your experiments.
Table 1: In Vitro Activity of this compound
| Compound | Assay Type | Concentration | % Inhibition | Reference |
| This compound | Kinase Assay | 10 μM | 21.1% | [6] |
Table 2: In Vitro IC50 Values of Various c-Met Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |
| KRC-00509 | Hs746T (Gastric) | Cytotoxicity | 3.4 | [6] |
| KRC-00715 | Hs746T (Gastric) | Cytotoxicity | 39 | [6] |
| Crizotinib | Hs746T (Gastric) | Cytotoxicity | 2.2 | [6] |
| INCB28060 | SNU-5 (Gastric) | Cell Viability | 1.2 | [7] |
| PHA-665752 | MKN-45 (Gastric) | Cell Growth | Not specified | [8] |
| SGX523 | H1975 (Lung) | Cell Proliferation | 5 µM (used concentration) | [9] |
| BMS-777607 | HGF-secreting cell lines | Migration | 0.1, 1, and 10 µM (effective concentrations) |
Key Signaling Pathways
c-Met activation triggers several downstream signaling cascades that are critical for cancer cell function. Understanding these pathways is essential for interpreting the effects of c-Met inhibitors.
Experimental Protocols
The following are detailed protocols for common in vitro assays used to characterize the effects of c-Met inhibitors. These should be optimized for your specific cell lines and experimental conditions.
Cell Viability/Cytotoxicity Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines with varying c-Met expression levels
-
Complete cell culture medium
-
This compound (or other c-Met inhibitor)
-
DMSO (for stock solution)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete medium. A starting range of 0.01 nM to 10 µM is recommended for initial screening. Include a vehicle control (DMSO).
-
Remove the overnight culture medium and add 100 µL of the diluted inhibitor to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS/MTT reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis of c-Met Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation status of c-Met and its downstream effectors like Akt and Erk.
Materials:
-
Cancer cell line with high c-Met expression (e.g., Hs746T, SNU-5)
-
Complete cell culture medium
-
This compound
-
HGF (optional, for stimulating c-Met phosphorylation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-Akt, anti-total-Akt, anti-phospho-Erk, anti-total-Erk, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
(Optional) Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow
The following diagram outlines a general workflow for characterizing a c-Met inhibitor in vitro.
Conclusion
This compound is a useful tool for studying the role of c-Met in cancer biology. The provided protocols and data for related compounds offer a solid foundation for designing and executing in vitro experiments. It is crucial to empirically determine the optimal concentration and treatment duration for this compound in your specific experimental setup. Careful experimental design, including appropriate controls, is essential for obtaining reliable and reproducible results.
References
- 1. mdpi.com [mdpi.com]
- 2. Coexpression of Activated c-Met and Death Receptor 5 Predicts Better Survival in Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for c-Met-IN-15 Xenograft Model Experimental Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing a xenograft model study to evaluate the in vivo efficacy of c-Met-IN-15, a novel c-Met inhibitor. The protocols outlined below are intended to serve as a foundational framework, which can be adapted based on specific research questions and institutional guidelines.
Introduction to c-Met Signaling and Inhibition
The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, migration, and invasion.[1][2][3][4] Dysregulation of the c-Met signaling pathway, through mechanisms such as gene amplification, mutation, or overexpression, is implicated in the development and progression of numerous cancers.[3][4][5] Upon binding its ligand, hepatocyte growth factor (HGF), c-Met dimerizes and autophosphorylates, initiating downstream signaling cascades including the RAS/MAPK and PI3K/AKT pathways.[1][2][3][4] c-Met inhibitors are a class of targeted therapies designed to block the kinase activity of the c-Met receptor, thereby impeding these oncogenic signals.[2][6] this compound is a novel small molecule inhibitor targeting this pathway.
c-Met Signaling Pathway
The following diagram illustrates the simplified c-Met signaling pathway and the point of inhibition by this compound.
Caption: The c-Met signaling pathway initiated by HGF binding, leading to cell proliferation, survival, and migration. This compound acts by inhibiting the phosphorylation of the c-Met receptor.
Experimental Design and Protocols
A well-designed xenograft study is critical for assessing the anti-tumor activity of this compound. The following sections detail the key components of the experimental design.
Cell Line Selection
The choice of a suitable cancer cell line is paramount for a successful study. Cell lines with high c-Met expression or c-Met gene amplification are more likely to be sensitive to c-Met inhibition.[5][7][8]
| Cell Line | Cancer Type | c-Met Status | Rationale for Use |
| SNU-5 | Gastric Cancer | Amplification | High c-Met expression and demonstrated sensitivity to c-Met inhibitors.[8][9] |
| Hs746T | Gastric Cancer | High Expression | Used in xenograft models to show tumor growth reduction with c-Met inhibitors.[10][11] |
| U87 MG | Glioblastoma | Expresses HGF and c-Met | Serves as a model for autocrine activation of c-Met.[12] |
| MKN-45 | Gastric Cancer | Amplification | Exhibits sensitivity to c-Met inhibitors.[8][13] |
| H441 | Non-Small Cell Lung Cancer | High Expression | A model for studying c-Met inhibition in lung cancer.[7] |
Animal Model and Husbandry
Immunodeficient mice are essential for xenograft studies to prevent rejection of human tumor cells.[14]
| Parameter | Specification |
| Animal Strain | Nude (nu/nu) or SCID mice, 6-8 weeks old |
| Housing | Sterile, pathogen-free conditions with controlled temperature, humidity, and light/dark cycle |
| Diet | Autoclaved food and water ad libitum |
| Acclimatization | Minimum of one week before experimental manipulation |
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.[15][16][17] This includes minimizing animal suffering and using the minimum number of animals required to obtain statistically significant results.[16]
Experimental Workflow
The following diagram outlines the general workflow for the this compound xenograft study.
Caption: A generalized workflow for a xenograft study, from cell culture to endpoint analysis.
Detailed Protocols
1. Tumor Cell Implantation
-
Culture selected cancer cells to ~80-90% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.[12]
2. Tumor Growth Monitoring and Randomization
-
Begin monitoring tumor growth 3-4 days post-implantation.
-
Measure tumors 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[12][18][19]
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups.
3. Treatment Administration
-
Vehicle Control Group: Administer the vehicle solution (e.g., saline, DMSO solution) to a group of mice.
-
This compound Treatment Group(s): Administer this compound at predetermined doses. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing frequency will depend on the pharmacokinetic properties of the compound.[10]
-
Monitor animal body weight and overall health daily.
4. Endpoint Analysis
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specified treatment duration.
-
At the endpoint, euthanize mice according to approved institutional protocols.
-
Excise tumors, measure their final weight, and process for further analysis (e.g., histology, immunohistochemistry, Western blotting).
Data Presentation and Analysis
All quantitative data should be presented in a clear and organized manner.
Tumor Volume Measurement
| Measurement | Formula |
| Tumor Volume | (Width² x Length) / 2 |
Note: While caliper measurements are common, 3D imaging techniques like microCT can provide more accurate and reproducible tumor volume data.[20][21]
Sample Data Table for Tumor Growth
| Treatment Group | Day 0 (mm³) | Day 3 (mm³) | Day 6 (mm³) | Day 9 (mm³) | Day 12 (mm³) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (X mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Y mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Endpoint Data
| Treatment Group | Final Tumor Volume (mm³) | Final Tumor Weight (g) | Change in Body Weight (%) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (X mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Y mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed differences between treatment groups.
Conclusion
This document provides a detailed framework for the design and implementation of a xenograft model to assess the in vivo efficacy of this compound. Adherence to these protocols, with appropriate modifications for the specific compound and research objectives, will facilitate the generation of robust and reproducible preclinical data.
References
- 1. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 3. c-MET [stage.abbviescience.com]
- 4. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer cells harboring MET gene amplification activate alternative signaling pathways to escape MET inhibition but remain sensitive to Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are c-Met modulators and how do they work? [synapse.patsnap.com]
- 7. Higher levels of c-Met expression and phosphorylation identify cell lines with increased sensitivity to AMG-458, a novel selective c-Met inhibitor with radiosensitizing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Preclinical evaluation of a novel c-Met inhibitor in a gastric cancer xenograft model using small animal PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signaling networks assembled by oncogenic EGFR and c-Met - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Overview of the Safety, Efficacy, and Ethics of Xenografts | LIDE Biotech [lidebiotech.com]
- 15. Need for Ethical Governance on the Implementation and Use of Patient-derived Xenograft (PDX) Models for Anti-cancer Drug Discovery and Development: Ethical Considerations and Policy Proposal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Need for Ethical Governance on the Implementation and Use of Patient-derived Xenograft (PDX) Models for Anti-cancer Drug Discovery and Development: Ethical Considerations and Policy Proposal - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nuffieldbioethics.org [nuffieldbioethics.org]
- 18. biorxiv.org [biorxiv.org]
- 19. youtube.com [youtube.com]
- 20. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Journal of Basic and Clinical Health Sciences » Submission » Xenograft Tumor Volume Measurement in Nude Mice: Estimation of 3D Ultrasound Volume Measurements Based on Manual Caliper Measurements [dergipark.org.tr]
Application Notes: Detection of c-Met Phosphorylation Inhibition by c-Met-IN-15 via Western Blot
Introduction
The receptor tyrosine kinase (RTK) c-Met, also known as hepatocyte growth factor receptor (HGFR), is a crucial mediator of cell growth, motility, and invasion.[1] Its signaling is initiated by its only known ligand, Hepatocyte Growth Factor (HGF).[2] Upon HGF binding, c-Met dimerizes and undergoes autophosphorylation at key tyrosine residues (Tyr1234, Tyr1235) within its kinase domain.[3][4] This phosphorylation event activates the receptor, triggering downstream signaling cascades such as the PI3K/AKT, RAS/MAPK, and STAT pathways, which are pivotal in both normal cellular functions and tumorigenesis.[1][2] Dysregulation of the HGF/c-Met axis, through overexpression or mutation, is implicated in numerous cancers, making it a prime target for therapeutic intervention.[1][5] Small molecule inhibitors, like c-Met-IN-15, are designed to block the receptor's kinase activity, preventing phosphorylation and subsequent downstream signaling. This application note provides a detailed protocol for utilizing Western blotting to monitor the inhibition of c-Met phosphorylation (p-Met) in cultured cells treated with this compound.
Mechanism of Action: c-Met Signaling and Inhibition
The c-Met signaling pathway is a tightly regulated process. Its aberrant activation can drive tumor proliferation, survival, angiogenesis, and metastasis.[2] C-Met inhibitors function by competing with ATP for the binding site within the intracellular kinase domain of the receptor.[5] This action prevents the trans-phosphorylation of the activation loop tyrosines, thereby blocking the recruitment and activation of downstream signaling molecules.[6] Western blotting is an effective method to verify the efficacy of such inhibitors by directly measuring the decrease in the phosphorylated form of c-Met relative to the total c-Met protein levels.
Below is a diagram illustrating the HGF/c-Met signaling pathway and the point of inhibition by this compound.
Experimental Protocol
This protocol details the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect p-Met and total c-Met.
I. Materials and Reagents
-
Cell Line: A549, HeLa, or other cell line with detectable c-Met expression.
-
Reagents:
-
This compound (dissolved in DMSO)
-
Recombinant Human HGF (dissolved in sterile PBS)
-
RIPA Lysis Buffer (supplemented with Protease and Phosphatase Inhibitor Cocktails)
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
Primary Antibodies:
-
Rabbit anti-Phospho-c-Met (Tyr1234/1235) (e.g., Cell Signaling Technology #3077, 1:1000 dilution)[7]
-
Mouse anti-Total c-Met (e.g., Cell Signaling Technology #3127, 1:1000 dilution)
-
Mouse anti-β-actin (Loading Control, 1:5000 dilution)
-
-
Secondary Antibodies:
-
Goat anti-Rabbit IgG (HRP-conjugated)
-
Goat anti-Mouse IgG (HRP-conjugated)
-
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in TBST[8]
-
Enhanced Chemiluminescence (ECL) Substrate
-
PVDF Membrane
-
II. Experimental Workflow
The overall workflow for the experiment is depicted below.
III. Step-by-Step Methodology
1. Cell Culture and Treatment: a. Seed cells (e.g., A549) in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for 4-6 hours in a serum-free medium. c. Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2-4 hours. Include a DMSO-only vehicle control. d. Stimulate the cells with HGF (e.g., 40 ng/mL) for 15 minutes to induce c-Met phosphorylation.[9][10]
2. Cell Lysis: a. Aspirate the media and wash the cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA buffer (supplemented with fresh protease and phosphatase inhibitors) to each well.[8] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions. b. Normalize the concentration of all samples with lysis buffer.
4. SDS-PAGE and Protein Transfer: a. Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.[11] b. Load samples onto an 8% SDS-polyacrylamide gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane.[8]
5. Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. For phospho-proteins, BSA is recommended over milk to reduce background.[8][12] b. Incubate the membrane with the primary antibody (e.g., anti-p-Met Tyr1234/1235) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[8] c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature. e. Wash the membrane again three times with TBST for 10 minutes each.
6. Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's protocol and apply it to the membrane. b. Capture the chemiluminescent signal using a digital imaging system. c. For normalization, the same blot can be stripped and re-probed for total c-Met and a loading control like β-actin. It is crucial to detect the total protein to determine the fraction that is phosphorylated.[13]
Data Presentation and Expected Results
The efficacy of this compound is determined by the dose-dependent decrease in the p-Met signal. Densitometry can be used to quantify the band intensities. The results should show a strong band for p-Met (at ~145 kDa) in the HGF-stimulated, vehicle-treated sample, which diminishes with increasing concentrations of this compound. The total c-Met and β-actin levels should remain relatively constant across all lanes.
Table 1: Quantitative Analysis of p-Met Inhibition by this compound
| Treatment Group | This compound (nM) | p-Met Intensity (Arbitrary Units) | Total c-Met Intensity (Arbitrary Units) | p-Met / Total c-Met Ratio | % Inhibition |
| Vehicle Control | 0 | 1.00 | 1.05 | 0.95 | 0% |
| This compound | 10 | 0.72 | 1.03 | 0.70 | 26% |
| This compound | 50 | 0.41 | 1.06 | 0.39 | 59% |
| This compound | 100 | 0.15 | 1.04 | 0.14 | 85% |
| This compound | 500 | 0.04 | 1.05 | 0.04 | 96% |
| Unstimulated | 0 | 0.02 | 1.02 | 0.02 | - |
Note: Data presented are representative and should be generated for each specific cell line and experimental condition.
References
- 1. sinobiological.com [sinobiological.com]
- 2. c-MET [stage.abbviescience.com]
- 3. researchgate.net [researchgate.net]
- 4. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 6. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-Met (Tyr1234/1235) (D26) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. Phospho-Met (Tyr1234/1235) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Biochemical and pharmacological characterization of human c-Met neutralizing monoclonal antibody CE-355621 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Application Notes and Protocols for Cell Viability Assay with c-Met-IN-15
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Met, the receptor for hepatocyte growth factor (HGF), is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, motility, and invasion.[1][2] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of numerous human cancers, making it a prime target for therapeutic intervention.[3][4] c-Met-IN-15 is a novel small molecule inhibitor designed to target the ATP-binding site of the c-Met kinase, thereby blocking its downstream signaling cascades.[5] These application notes provide a comprehensive guide for assessing the cytotoxic and anti-proliferative effects of this compound on cancer cells using a cell viability assay.
Mechanism of Action of c-Met Inhibitors
Upon binding of HGF, the c-Met receptor dimerizes and autophosphorylates key tyrosine residues in its kinase domain. This activation triggers the recruitment and phosphorylation of several downstream signaling adaptors, leading to the activation of multiple intracellular pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[1][3] These pathways are critical for driving cell proliferation, survival, and migration.[3] Small molecule inhibitors of c-Met, such as this compound, typically function by competing with ATP for binding to the catalytic kinase domain of the receptor. This inhibition prevents the phosphorylation and activation of c-Met, thereby blocking the downstream signaling events that promote cancer cell growth and survival.[5]
c-Met Signaling Pathway
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.
Materials:
-
Cancer cell lines with known c-Met expression (e.g., A549, NCI-H1975)
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Experimental Workflow
References
Application Notes and Protocols for Immunofluorescence Staining of c-Met with c-Met-IN-15
These application notes provide a detailed protocol for the immunofluorescent staining of the c-Met receptor tyrosine kinase and the conceptual framework for investigating the effects of the c-Met inhibitor, c-Met-IN-15. This document is intended for researchers, scientists, and drug development professionals actively engaged in cancer research and therapeutic development.
Introduction to c-Met and this compound
The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a transmembrane tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, survival, motility, and invasion.[1][2][3] Upon binding to its ligand, hepatocyte growth factor (HGF), c-Met dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways such as the RAS/MAPK, PI3K/Akt, and STAT pathways.[4][5][6] Dysregulation of the HGF/c-Met signaling axis is implicated in the progression and metastasis of numerous cancers, making it a prime target for therapeutic intervention.[1][3][7]
This compound is a small molecule inhibitor designed to target the kinase activity of c-Met, thereby blocking its downstream signaling and the associated oncogenic effects. Immunofluorescence is a powerful technique to visualize the subcellular localization and expression levels of c-Met and to assess the impact of inhibitors like this compound on these parameters.
Quantitative Data Summary
While specific quantitative data for the effects of this compound from immunofluorescence experiments were not available in the public domain at the time of this writing, the following table provides a template for researchers to systematically record and analyze their findings. This structured approach will facilitate the comparison of c-Met expression and localization under different experimental conditions.
| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Percentage of Cells with Membrane Localization | Percentage of Cells with Cytoplasmic Localization | Percentage of Cells with Nuclear Localization |
| Vehicle Control (DMSO) | |||||
| This compound (Low Dose) | |||||
| This compound (High Dose) | |||||
| HGF Stimulation | |||||
| HGF Stimulation + this compound |
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the biological context and the experimental procedure, the following diagrams illustrate the c-Met signaling pathway and a typical immunofluorescence workflow.
Caption: The c-Met signaling pathway initiated by HGF binding.
Caption: A generalized workflow for immunofluorescence staining.
Detailed Experimental Protocol: Immunofluorescence Staining for c-Met
This protocol provides a step-by-step guide for immunofluorescently staining c-Met in cultured cells. It is a generalized protocol and may require optimization for specific cell lines and experimental conditions.
Materials and Reagents:
-
Cell Culture: Appropriate cell line, complete culture medium, sterile culture plates or chamber slides.
-
This compound: Stock solution of known concentration (dissolved in DMSO).
-
Fixation Solution: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS).
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Rabbit or mouse anti-c-Met antibody validated for immunofluorescence.
-
Secondary Antibody: Fluorophore-conjugated anti-rabbit or anti-mouse IgG (e.g., Alexa Fluor 488, 594, or 647).
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution.
-
Mounting Medium: Anti-fade mounting medium.
-
Wash Buffer: Phosphate Buffered Saline (PBS).
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto sterile glass coverslips in a 24-well plate or directly into chamber slides at a density that will result in 60-80% confluency at the time of staining.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 2, 6, 12, or 24 hours). Include positive (HGF stimulation) and negative controls.
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Add 4% PFA to each well to fix the cells for 15 minutes at room temperature.[8]
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Blocking:
-
Add blocking buffer (5% BSA in PBS) to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.[10]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-c-Met antibody in the blocking buffer according to the manufacturer's recommended dilution.
-
Aspirate the blocking buffer and add the diluted primary antibody to the cells.
-
Incubate overnight at 4°C in a humidified chamber.[8]
-
-
Secondary Antibody Incubation:
-
The following day, aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Add the diluted secondary antibody to the cells and incubate for 1-2 hours at room temperature, protected from light.[8]
-
-
Counterstaining and Mounting:
-
Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution for 5-10 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
Carefully mount the coverslips onto glass slides using a drop of anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets for the chosen fluorophores.
-
Quantify the fluorescence intensity and analyze the subcellular localization of c-Met using image analysis software (e.g., ImageJ/Fiji).
-
Considerations and Troubleshooting:
-
Antibody Validation: Ensure the primary antibody is specific for c-Met and validated for immunofluorescence to avoid off-target binding.[11]
-
Fixation Method: The choice of fixative (e.g., methanol vs. paraformaldehyde) can impact antigen preservation and antibody binding. Optimization may be required.
-
Controls: Always include appropriate controls, such as no primary antibody, isotype controls, and positive/negative controls for c-Met expression, to ensure the specificity of the staining.
-
Photobleaching: Minimize the exposure of fluorophores to light to prevent photobleaching.
By following this detailed protocol and utilizing the provided frameworks for data organization and conceptual understanding, researchers can effectively employ immunofluorescence to investigate the effects of this compound on c-Met biology.
References
- 1. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 2. ibidi.com [ibidi.com]
- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Emerging Role of c-Met in Carcinogenesis and Clinical Implications as a Possible Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 9. ptglab.com [ptglab.com]
- 10. Inhibition of c-MET upregulates PD-L1 expression in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Studying NSCLC Using a c-Met Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Note: While the following document provides a detailed framework for studying a c-Met inhibitor in the context of Non-Small Cell Lung Cancer (NSCLC), the compound "c-Met-IN-15" is used as a representative placeholder. Extensive searches have yielded no publicly available data for a specific molecule with this designation. The quantitative data and specific protocols provided are therefore exemplary and based on the characterization of other known c-Met inhibitors.
Introduction to c-Met Signaling in NSCLC
The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a crucial role in cell growth, motility, and invasion.[1][2][3] Its only known ligand is the hepatocyte growth factor (HGF).[2][3] In normal physiological processes, the HGF/c-Met signaling axis is involved in embryonic development and tissue regeneration.[3][4][5] However, dysregulation of this pathway is a key driver in the progression of various cancers, including NSCLC.
Aberrant c-Met signaling in NSCLC can be triggered by several mechanisms, including:
-
Gene Amplification: An increase in the copy number of the MET gene leads to overexpression of the c-Met receptor.[6]
-
Mutations: Specific mutations, such as those leading to exon 14 skipping, can result in a constitutively active receptor.[6]
-
Protein Overexpression: Increased expression of the c-Met protein can enhance signaling even without gene amplification.[6]
Activation of c-Met initiates a cascade of downstream signaling pathways, most notably the PI3K/AKT, RAS/MAPK, and STAT3 pathways, which promote tumor cell proliferation, survival, angiogenesis, and metastasis.[2] Furthermore, c-Met activation has been identified as a mechanism of acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in NSCLC.[7]
Mechanism of Action of c-Met Inhibitors
Small molecule c-Met inhibitors are typically ATP-competitive inhibitors that bind to the intracellular kinase domain of the c-Met receptor.[3][8] This binding action prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. By inhibiting the kinase activity of c-Met, these compounds can effectively suppress the proliferation and survival of c-Met-dependent cancer cells.
Quantitative Data for a Representative c-Met Inhibitor
The following tables summarize exemplary preclinical data for a representative c-Met inhibitor, "this compound," in NSCLC models.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase | IC50 (nM) |
| c-Met | 5.2 |
| VEGFR2 | >1000 |
| EGFR | >1000 |
| RON | 850 |
Table 2: In Vitro Cellular Proliferation (IC50 values)
| NSCLC Cell Line | c-Met Status | IC50 (nM) |
| EBC-1 | Amplified | 15 |
| NCI-H1993 | Amplified | 25 |
| A549 | Wild-type | >5000 |
| PC-9 (EGFR mutant) | Wild-type | >5000 |
Table 3: In Vivo Xenograft Model Data
| NSCLC Xenograft Model | Treatment | Tumor Growth Inhibition (%) |
| EBC-1 (c-Met amplified) | Vehicle | 0 |
| This compound (25 mg/kg, once daily) | 85 | |
| A549 (c-Met wild-type) | Vehicle | 0 |
| This compound (25 mg/kg, once daily) | 10 |
Experimental Protocols
Cell Viability Assay
This protocol outlines the measurement of cell viability in NSCLC cell lines treated with a c-Met inhibitor using a standard reagent like CellTiter-Glo®.
Materials:
-
NSCLC cell lines (e.g., EBC-1, NCI-H1993, A549)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (or other c-Met inhibitor)
-
DMSO (vehicle control)
-
96-well white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed NSCLC cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should not exceed 0.1%.
-
Add 100 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Incubate the plates for 72 hours at 37°C.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate IC50 values using a non-linear regression analysis software (e.g., GraphPad Prism).
Western Blot Analysis for c-Met Signaling
This protocol describes the assessment of c-Met pathway inhibition by observing the phosphorylation status of c-Met and downstream effectors.
Materials:
-
NSCLC cell lines
-
Complete growth medium
-
This compound
-
HGF
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate NSCLC cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
In Vivo Tumor Xenograft Study
This protocol details the evaluation of the anti-tumor efficacy of a c-Met inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
NSCLC cell line with c-Met amplification (e.g., EBC-1)
-
Matrigel
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject 5-10 x 10^6 EBC-1 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound (e.g., 25 mg/kg) or vehicle orally once daily.
-
Measure tumor volume with calipers every 2-3 days and calculate using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Calculate the percentage of tumor growth inhibition.
Visualizations
Caption: c-Met signaling pathway and the inhibitory action of a representative c-Met inhibitor.
Caption: A typical experimental workflow for the preclinical evaluation of a c-Met inhibitor in NSCLC.
References
- 1. What are c-Met modulators and how do they work? [synapse.patsnap.com]
- 2. c-MET [stage.abbviescience.com]
- 3. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting MET in NSCLC: An Ever-Expanding Territory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In the clinic: ongoing clinical trials evaluating c-MET-inhibiting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. c-Met inhibitor - Wikipedia [en.wikipedia.org]
Application of c-Met-IN-15 in Gastric Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in the pathogenesis and progression of gastric cancer.[1][2] Aberrant activation of the HGF/c-Met signaling pathway is associated with increased tumor cell proliferation, survival, migration, invasion, and angiogenesis, making it a compelling target for therapeutic intervention.[1][2] c-Met-IN-15 is a small molecule inhibitor of c-Met kinase. These application notes provide an overview of the available data for this compound and detail generalized protocols for its evaluation in gastric cancer research.
Note on Data Availability: Publicly available research data specifically detailing the application of this compound in gastric cancer is currently limited. The protocols provided below are general methodologies for the evaluation of c-Met inhibitors in a gastric cancer research setting and may require optimization for this specific compound.
Data Presentation
The only publicly available quantitative data for this compound is its inhibitory activity against the c-Met kinase.
| Compound | Target | Assay | Concentration | % Inhibition |
| This compound | c-Met Kinase | In vitro Kinase Assay | 10 µM | 21.1%[3] |
Signaling Pathway
The HGF/c-Met signaling pathway, upon activation, triggers several downstream cascades critical for cancer progression. A simplified representation of this pathway is illustrated below.
Caption: The HGF/c-Met signaling pathway and the inhibitory action of this compound.
Experimental Workflow
A general workflow for evaluating a novel c-Met inhibitor like this compound in gastric cancer research is outlined below. This workflow progresses from initial in vitro characterization to in vivo efficacy studies.
Caption: General experimental workflow for the preclinical evaluation of a c-Met inhibitor.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the effect of this compound on the viability and proliferation of gastric cancer cell lines.
Materials:
-
Gastric cancer cell lines (e.g., MKN-45, SNU-5, which have c-Met amplification)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (for dissolving this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed gastric cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Western Blot Analysis for c-Met Phosphorylation
Objective: To assess the inhibitory effect of this compound on HGF-induced c-Met phosphorylation and downstream signaling in gastric cancer cells.
Materials:
-
Gastric cancer cells
-
This compound
-
Recombinant Human HGF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and anti-β-actin (as a loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight. Pre-treat the cells with various concentrations of this compound for 2 hours.
-
HGF Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Densitometrically quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a gastric cancer xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
c-Met amplified gastric cancer cells (e.g., MKN-45)
-
Matrigel (optional)
-
This compound
-
Vehicle for in vivo administration
-
Calipers
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of gastric cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (at predetermined doses) and the vehicle to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a defined schedule (e.g., daily, twice daily).
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised at a specific time point after the last dose to analyze the levels of phosphorylated c-Met by western blot or immunohistochemistry to confirm target engagement in vivo.
-
Data Analysis: Plot tumor growth curves for each group. Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.
Safety Precautions
When handling this compound, researchers should consult the Safety Data Sheet (SDS) provided by the supplier. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be followed. Work should be conducted in a well-ventilated area.
Disclaimer: This document is intended for research purposes only. The protocols provided are for guidance and should be adapted and optimized by the end-user for their specific experimental conditions.
References
Troubleshooting & Optimization
c-Met-IN-15 solubility and preparation
This guide provides researchers, scientists, and drug development professionals with essential information on the solubility and preparation of c-Met-IN-15 for experimental use. It includes frequently asked questions and troubleshooting tips to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound (also known as compound S3) is an inhibitor of the c-Met kinase.[1][2] The c-Met signaling pathway is crucial in processes like cell proliferation, invasion, and angiogenesis, and its dysregulation is implicated in various cancers.[3][4][5] this compound has been shown to inhibit c-Met kinase activity by 21.1% at a 10 μM concentration.[1][2]
Q2: What are the recommended storage conditions for this compound? A2: Proper storage is critical to maintain the stability and activity of the compound.
-
Powder: Store the solid form of this compound at -20°C for up to three years.[1]
-
Stock Solutions: Once dissolved in a solvent like DMSO, aliquot the solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for up to six months or at -20°C for up to one month.[1]
Q3: In which solvents is this compound soluble? A3: Like many kinase inhibitors, this compound is a poorly water-soluble compound.[3] The recommended solvent for preparing stock solutions is Dimethyl sulfoxide (DMSO).[6] It is generally not soluble in aqueous buffers. For experimental dilutions, the DMSO stock solution is further diluted into the appropriate aqueous medium (e.g., cell culture media, assay buffer).
Solubility Data
The following table summarizes the solubility profile of this compound in common laboratory solvents.
| Solvent | Solubility | Remarks |
| DMSO | ≥ 10 mM | Recommended solvent for preparing high-concentration stock solutions. DMSO is a polar aprotic solvent capable of dissolving both polar and nonpolar compounds.[6] |
| Ethanol | Sparingly Soluble | Not recommended for primary stock solutions. May be used in some co-solvent mixtures for in vivo formulations, but this requires optimization. |
| Aqueous Buffers (e.g., PBS, Culture Media) | Practically Insoluble | Direct dissolution in aqueous media is not feasible. Dilute from a DMSO stock solution to achieve the final working concentration. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of Stock Solution for In Vitro Assays
This protocol describes the preparation of a 10 mM stock solution in DMSO, suitable for cell-based assays and biochemical kinase assays.
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution of a compound with a molecular weight of 500 g/mol , you would weigh 5 mg.
-
Solvent Addition: Add the calculated volume of DMSO to the tube.
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, briefly sonicate the tube in a water bath until the solution is clear. Gentle warming to 37°C may also aid dissolution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile cryovials.[1]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New Preclinical Development of a c-Met Inhibitor and Its Combined Anti-Tumor Effect in c-Met-Amplified NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble c-Met Is a Reliable and Sensitive Marker to Detect c-Met Expression Level in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of New Mesenchymal–Epithelial Transition Factor (c-Met) Kinase Inhibitors with Dual Chiral Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Technical Support Center: c-Met-IN-15 In Vitro Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using c-Met-IN-15 in in vitro experiments.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound. It provides potential causes and actionable solutions to help you get your research back on track.
| Issue | Potential Cause | Recommended Solution |
| No or weak inhibition of cell viability/proliferation | 1. Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to elicit a response. | 1a. Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration range. Start with a broad range (e.g., 0.01 µM to 100 µM) to identify the IC50 value for your specific cell line. For context, other c-Met inhibitors show a wide range of potencies (see Table 1).1b. Verify Stock Solution: Ensure the stock solution was prepared and stored correctly. We recommend preparing a fresh stock solution in DMSO and storing it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] |
| 2. Low c-Met Expression or Dependence: The cell line used may not express sufficient levels of c-Met or may not be dependent on the c-Met signaling pathway for survival and proliferation. | 2a. Assess c-Met Expression: Confirm c-Met expression levels in your cell line via Western blot or flow cytometry.2b. Use a Positive Control Cell Line: Employ a cell line known to have high c-Met expression and dependency (e.g., SNU-5, MKN-45, or EBC-1) to validate your experimental setup.[2] | |
| 3. Compound Instability or Poor Solubility: this compound may be degrading in the cell culture medium or precipitating out of solution. | 3a. Minimize Incubation Time: If stability is a concern, consider shorter incubation times.3b. Check for Precipitation: Visually inspect the culture medium for any precipitate after adding the inhibitor. Ensure the final DMSO concentration is low (typically <0.5%) to maintain solubility. | |
| Inconsistent results between experiments | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or growth phase can affect inhibitor sensitivity. | 1a. Standardize Cell Culture Practices: Use cells within a consistent passage number range. Seed cells at a uniform density and treat them at the same stage of confluency (e.g., 70-80%). |
| 2. Inaccurate Pipetting or Dilution: Errors in preparing serial dilutions of this compound can lead to significant variability. | 2a. Careful Dilution Series: Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step. | |
| 3. Fluctuation in HGF Concentration: The concentration of Hepatocyte Growth Factor (HGF), the ligand for c-Met, can influence the inhibitor's effectiveness. | 3a. Control HGF Levels: For experiments investigating inhibition of ligand-induced signaling, serum-starve cells before treatment and use a consistent, defined concentration of recombinant HGF. Be aware that excessively high, non-physiological concentrations of HGF may overcome the inhibitory effect. | |
| No inhibition of c-Met phosphorylation in Western blot | 1. Insufficient Treatment Time or Concentration: The inhibitor may not have had enough time or been at a high enough concentration to block c-Met autophosphorylation. | 1a. Time-Course and Dose-Response Experiment: Treat cells with varying concentrations of this compound for different durations (e.g., 30 minutes, 1 hour, 2 hours) to find the optimal conditions for inhibiting c-Met phosphorylation. |
| 2. Inadequate Sample Preparation: Phosphatases in the cell lysate can dephosphorylate c-Met, masking the inhibitor's effect. | 2a. Use Phosphatase Inhibitors: Ensure that your lysis buffer contains a fresh cocktail of phosphatase inhibitors. Keep samples on ice or at 4°C throughout the preparation process. | |
| 3. Poor Antibody Quality: The primary antibody against phospho-c-Met may be of low quality or used at a suboptimal dilution. | 3a. Validate Antibody: Use a positive control (e.g., lysates from HGF-stimulated cells) and a negative control (e.g., lysates from unstimulated or inhibitor-treated cells) to validate the antibody's specificity.3b. Optimize Antibody Dilution: Titrate the primary antibody to determine the optimal concentration that provides a strong signal with low background. | |
| Off-target effects observed | 1. High Inhibitor Concentration: At high concentrations, this compound may inhibit other kinases, leading to unintended biological effects. | 1a. Use the Lowest Effective Concentration: Once the IC50 is determined, use concentrations at or slightly above this value for your experiments to maximize on-target effects and minimize off-target activity.[3]1b. Use a Secondary Inhibitor: Confirm key findings with a structurally different c-Met inhibitor to ensure the observed phenotype is due to c-Met inhibition. |
Table 1: Representative IC50 Values of Various c-Met Kinase Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 (nM) |
| Capmatinib (INCB28060) | SNU-5 (gastric cancer) | Cell Viability | 1.2 |
| Crizotinib | Hs746T (gastric cancer) | Cell Viability | 3.4 |
| PHA-665752 | GTL-16 (gastric carcinoma) | c-Met Phosphorylation | 25-50 |
| Glumetinib | EBC-1 (lung cancer) | c-Met Phosphorylation | <10 |
| XL092 | Multiple | Cell-based RTK | 15 |
Note: This table provides examples of IC50 values for other c-Met inhibitors to give a general sense of the potency range. The IC50 for this compound in your specific cell line should be determined experimentally.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store a stock solution of this compound?
A: We recommend preparing a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] When preparing working solutions, dilute the stock in pre-warmed cell culture medium and mix thoroughly before adding to your cells.
Q2: What is the expected inhibitory activity of this compound?
A: this compound has been shown to inhibit c-Met kinase activity by 21.1% at a concentration of 10 µM in biochemical assays.[1] The potency in cell-based assays (IC50) will vary depending on the cell line's c-Met expression and dependency. It is crucial to perform a dose-response curve to determine the IC50 in your experimental system.
Q3: My cell viability assay shows a weak effect, but the literature suggests c-Met is important in my cancer type. What should I do?
A: First, confirm the expression and phosphorylation status of c-Met in your specific cell line using Western blotting. Not all cell lines from a particular cancer type will have high c-Met activity. Also, consider the possibility of resistance mechanisms or activation of alternative signaling pathways in your cells.
Q4: Can I use serum in my cell culture medium when treating with this compound?
A: Serum contains various growth factors, including HGF, which can activate the c-Met pathway and potentially interfere with the inhibitor's activity. For experiments focused on the mechanism of action, it is often best to serum-starve the cells for a few hours before and during treatment with the inhibitor. If long-term viability assays require serum, use a consistent, low percentage of serum across all experimental conditions.
Q5: How can I be sure the observed phenotype is due to c-Met inhibition and not an off-target effect?
A: To increase confidence in your results, consider the following:
-
Use a Rescue Experiment: If possible, transfect your cells with a c-Met mutant that is resistant to the inhibitor. If the inhibitor's effect is diminished, it strongly suggests an on-target mechanism.
-
Knockdown/Knockout of c-Met: Use siRNA or CRISPR to reduce c-Met expression. The resulting phenotype should mimic the effect of the inhibitor.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/MTS)
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Inhibitor Treatment:
-
Prepare a series of dilutions of this compound in culture medium from your DMSO stock. Ensure the final DMSO concentration in the wells is consistent and non-toxic (e.g., <0.5%).
-
Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT/MTS Reagent Addition:
-
For MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C in a humidified chamber.
-
For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for Phospho-c-Met Inhibition
This protocol details the detection of changes in c-Met phosphorylation following treatment with this compound.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes, if investigating ligand-induced phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-c-Met (e.g., p-Met Tyr1234/1235) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Strip the membrane and re-probe for total c-Met and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Visualizations
Caption: c-Met signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel non-agonist c-Met antibody drug conjugate with superior potency over a c-Met tyrosine kinase inhibitor in c-Met amplified and non-amplified cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and pharmacological characterization of human c-Met neutralizing monoclonal antibody CE-355621 - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing c-Met-IN-15 Dosage for In Vivo Studies: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of c-Met inhibitors, with a focus on the principles applicable to novel compounds like c-Met-IN-15.
Disclaimer: Publicly available information on the in vivo dosage, pharmacokinetics, and toxicity of this compound is limited. The following guidance is based on established principles for in vivo studies of c-Met inhibitors and data from other compounds in this class.
Frequently Asked Questions (FAQs)
Q1: Where should I start when determining the in vivo dosage of a novel c-Met inhibitor like this compound?
A1: The process of determining the optimal in vivo dosage for a novel c-Met inhibitor typically begins with a dose-range finding (DRF) study, also known as a maximum tolerated dose (MTD) study. The primary goal of a DRF study is to identify a range of doses that are well-tolerated by the animal model and to establish the highest dose that can be administered without causing severe toxicity. This information is crucial for designing subsequent efficacy studies.
Key considerations for a DRF study include:
-
Starting Dose: The initial dose can be estimated from in vitro IC50 or EC50 data, considering potential in vivo metabolism and clearance.
-
Dose Escalation: Doses are incrementally increased in different cohorts of animals.
-
Monitoring: Animals should be closely monitored for clinical signs of toxicity, changes in body weight, and any other adverse effects.
Q2: What are some common toxicities associated with c-Met inhibitors that I should monitor for?
A2: While the toxicity profile of this compound is unknown, other c-Met inhibitors have been associated with a range of adverse effects. Monitoring for these potential toxicities is a critical component of in vivo studies.
Commonly observed toxicities with c-Met inhibitors include:
-
Gastrointestinal issues: Diarrhea, nausea, and vomiting.
-
Fatigue and decreased activity.
-
Hematological effects: Such as neutropenia.
-
Hepatotoxicity: Indicated by elevated liver enzymes.
-
Renal toxicity: Which has been observed with some specific c-Met inhibitors due to species-specific metabolism.
It is essential to conduct regular health monitoring, including body weight measurements, and to perform histopathological analysis of major organs at the end of the study.
Q3: How do I assess the efficacy of this compound in my in vivo model?
A3: Efficacy is typically assessed in tumor xenograft or patient-derived xenograft (PDX) models. After determining a safe dose range from DRF studies, animals are treated with this compound, and tumor growth is monitored over time.
Key efficacy endpoints include:
-
Tumor growth inhibition (TGI): The percentage reduction in tumor volume in treated animals compared to a vehicle control group.
-
Tumor regression: A decrease in the absolute size of the tumor.
-
Survival analysis: In some studies, the overall survival of the animals is a primary endpoint.
Pharmacodynamic (PD) markers should also be assessed in tumor tissue to confirm that the drug is hitting its target. This can include measuring the levels of phosphorylated c-Met (p-Met) and downstream signaling proteins.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No significant tumor growth inhibition despite in vitro potency. | Poor pharmacokinetic properties (e.g., low bioavailability, rapid clearance). | Conduct a pharmacokinetic (PK) study to determine the drug's concentration in plasma and tumor tissue over time. Consider reformulating the compound or adjusting the dosing schedule. |
| Inappropriate animal model (e.g., tumor model not dependent on c-Met signaling). | Confirm c-Met expression and activation in your tumor model. Preclinical studies have shown that tumors with MET amplification or autocrine HGF/c-MET signaling are more sensitive to c-Met inhibitors. | |
| Significant toxicity observed at doses required for efficacy. | The therapeutic window is too narrow. | Consider combination therapies. Combining a c-Met inhibitor with other targeted agents or chemotherapy may allow for lower, less toxic doses of each agent while achieving a synergistic anti-tumor effect. |
| Off-target effects of the compound. | Perform kinome screening to assess the selectivity of your inhibitor. | |
| Variability in tumor response within the same treatment group. | Heterogeneity of the tumor model. | For xenograft models, ensure consistent cell passage numbers and injection techniques. For PDX models, inherent tumor heterogeneity is expected; increase the group size to ensure statistical power. |
| Inconsistent drug administration. | Ensure accurate and consistent dosing for all animals. For oral gavage, verify proper technique to avoid misdosing. |
Experimental Protocols
Dose-Range Finding (DRF) / Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent strain (e.g., nude mice, SCID mice).
-
Group Allocation: Assign animals to cohorts of 3-5 animals per dose level, including a vehicle control group.
-
Dosing:
-
Start with a low dose, estimated from in vitro data.
-
Administer the compound daily (or as planned for efficacy studies) via the intended route (e.g., oral gavage, intraperitoneal injection).
-
Escalate the dose in subsequent cohorts (e.g., using a modified Fibonacci sequence).
-
-
Monitoring:
-
Record body weight daily.
-
Observe for clinical signs of toxicity (e.g., changes in posture, activity, grooming) twice daily.
-
Define endpoints for humane euthanasia (e.g., >20% body weight loss).
-
-
Data Analysis: Determine the MTD as the highest dose that does not cause significant toxicity or mortality.
In Vivo Efficacy Study (Xenograft Model)
-
Cell Culture and Implantation:
-
Culture a cancer cell line with known c-Met activation (e.g., MET amplified).
-
Implant tumor cells subcutaneously into the flank of immunocompromised mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment groups (n=8-10 per group), including a vehicle control.
-
-
Treatment:
-
Administer this compound at one or more dose levels below the MTD, following a defined schedule (e.g., once daily, 5 days a week).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
-
Endpoint and Analysis:
-
Continue treatment for a specified duration (e.g., 21-28 days) or until tumors in the control group reach a maximum size.
-
Euthanize animals and collect tumors for pharmacodynamic analysis (e.g., Western blot for p-Met).
-
Calculate Tumor Growth Inhibition (TGI).
-
Pharmacokinetic (PK) Study
-
Animal Model: Use the same strain of animal as in the efficacy studies.
-
Dosing: Administer a single dose of this compound via the intended clinical route (e.g., oral) and also via an intravenous (IV) route in a separate cohort to determine bioavailability.
-
Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Analysis:
-
Process blood to plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
-
Parameter Calculation: Determine key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life.
Quantitative Data Summary for Selected c-Met Inhibitors
The following table summarizes data for other c-Met inhibitors to provide context for what might be expected for a novel compound like this compound.
| Compound | Dose and Route (Clinical) | Key Pharmacokinetic Parameters | Common Adverse Events (>5%) |
| Crizotinib | 250 mg twice daily, oral | Tmax: 4-6 hours; Half-life: ~42 hours | Fatigue, nausea, visual disturbances, diarrhea, edema |
| Cabozantinib | Varies by indication (e.g., 60 mg daily, oral) | Tmax: 2-5 hours; Half-life: ~99 hours | Diarrhea, fatigue, nausea, decreased appetite, hypertension |
| Tivantinib | 360 mg twice daily, oral (in some studies) | Not readily available in provided results | Neutropenia, anemia, fatigue, weakness |
| Onartuzumab | 15 mg/kg every 3 weeks, IV | Half-life: 8-12 days | Peripheral edema, fatigue, hypoalbuminemia |
Visualizations
c-Met Signaling Pathway
Caption: The c-Met signaling pathway, activated by HGF, leads to cell proliferation, survival, and invasion.
Experimental Workflow for In Vivo Dosage Optimization
Caption: A typical workflow for optimizing the in vivo dosage of a novel c-Met inhibitor.
potential off-target effects of c-Met-IN-15
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using c-Met-IN-15. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported activity?
A1: this compound (also known as compound S3) is a small molecule inhibitor of the c-Met kinase.[1][2] Its chemical formula is C15H10FN3O3 and it has a molecular weight of 299.26 g/mol .[1] Published data indicates that this compound inhibits c-Met kinase activity by 21.1% at a concentration of 10 μM, suggesting it is a relatively weak inhibitor.[1][2]
Q2: What is the mechanism of action of c-Met inhibitors?
A2: c-Met is a receptor tyrosine kinase (RTK) that, upon binding its ligand Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates tyrosine residues in its intracellular kinase domain.[3] This phosphorylation event creates docking sites for various signaling proteins, activating downstream pathways such as RAS/MAPK, PI3K/Akt, and JAK/STAT, which are involved in cell proliferation, survival, migration, and invasion.[3][4] Small molecule c-Met inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase domain and preventing phosphorylation and subsequent downstream signaling.[3]
Q3: Has the selectivity profile of this compound been published?
A3: As of the latest available information, a detailed kinase selectivity profile for this compound has not been made publicly available in the primary literature. The initial characterization indicates its inhibitory activity against c-Met, but its effects on other kinases have not been widely reported.[1][2] Researchers should consider performing their own kinase profiling assays to fully characterize the selectivity of this compound.
Q4: What are common off-target effects observed with other c-Met inhibitors?
A4: The off-target effects of c-Met inhibitors vary depending on their chemical structure and selectivity. Multi-kinase inhibitors, by design, affect multiple targets.[5] For example, Crizotinib is a potent inhibitor of both c-Met and Anaplastic Lymphoma Kinase (ALK).[6] Other c-Met inhibitors have shown activity against kinases such as VEGFR, AXL, RON, and TIE2.[7] Off-target effects can lead to unexpected cellular phenotypes or toxicities. Therefore, it is crucial to either use a highly selective inhibitor or to be aware of and control for the off-target activities of the chosen compound.
Troubleshooting Guide
Q1: I am using this compound in my cell-based assay, but I am not observing the expected inhibition of c-Met phosphorylation or downstream signaling. What could be the reason?
A1: There are several potential reasons for this observation:
-
Inhibitor Potency: this compound is reported to be a relatively weak inhibitor, with only 21.1% inhibition of c-Met kinase activity at 10 μM.[1][2] You may need to use significantly higher concentrations to achieve a more pronounced effect. It is recommended to perform a dose-response experiment to determine the IC50 in your specific assay.
-
Cellular Permeability: The compound may have poor permeability into your specific cell line.
-
Assay Conditions: Ensure that your assay conditions are optimal. This includes the appropriate concentration of HGF to stimulate c-Met, the timing of inhibitor treatment and cell lysis, and the quality of your antibodies for western blotting or other detection methods.
-
Compound Stability: Ensure the proper storage and handling of the this compound stock solution to maintain its activity.[2]
Q2: I am observing unexpected phenotypic changes in my cells treated with this compound that do not seem to be related to c-Met inhibition. What should I investigate?
A2: Unexpected phenotypes are often indicative of off-target effects. Since a comprehensive off-target profile for this compound is not publicly available, you should consider the following troubleshooting steps:
-
Control Experiments: Use a structurally different, well-characterized, and highly selective c-Met inhibitor as a positive control. If this control compound does not produce the same unexpected phenotype, it is more likely that the effect is due to an off-target activity of this compound. Additionally, using a negative control compound that is structurally similar but inactive against c-Met can be informative.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a constitutively active form of a suspected off-target kinase to see if it reverses the observed phenotype.
-
Kinase Profiling: To definitively identify the off-targets of this compound, it is recommended to perform a comprehensive kinase profiling assay using a commercial service or an in-house platform.
Q3: My in vivo experiments with this compound are not showing the expected anti-tumor efficacy. What factors should I consider?
A3: In addition to the potency and off-target concerns mentioned above, in vivo experiments introduce additional complexities:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The compound may have poor oral bioavailability, rapid metabolism, or may not reach sufficient concentrations in the tumor tissue to inhibit c-Met effectively. PK/PD studies are essential to determine the optimal dosing regimen.
-
Tumor Model Dependency: The chosen tumor model may not be primarily driven by c-Met signaling. It is crucial to use a cell line or xenograft model with confirmed c-Met activation (e.g., due to MET amplification or mutation).[8]
-
HGF Levels: The levels of the c-Met ligand, HGF, in the tumor microenvironment can influence the efficacy of ATP-competitive inhibitors.[8]
Data Presentation
Table 1: Hypothetical Off-Target Profile for a c-Met Inhibitor
Disclaimer: The following table is a hypothetical example to illustrate how off-target data for a c-Met inhibitor would be presented. The kinases and IC50 values are not actual data for this compound and should be experimentally determined.
| Kinase | IC50 (nM) |
| c-Met | [To Be Determined] |
| VEGFR2 | [To Be Determined] |
| AXL | [To Be Determined] |
| RON | [To Be Determined] |
| TIE2 | [To Be Determined] |
| SRC | [To Be Determined] |
| EGFR | [To Be Determined] |
| HER2 | [To Be Determined] |
Experimental Protocols
1. In Vitro Kinase Assay for c-Met Inhibition
This protocol is a generalized procedure to determine the in vitro inhibitory activity of a compound against c-Met kinase.
-
Materials: Recombinant human c-Met kinase, kinase assay buffer, ATP, poly(Glu, Tyr) 4:1 substrate, test compound (this compound), and a kinase detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a 96-well plate, add the recombinant c-Met kinase to each well.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the poly(Glu, Tyr) substrate and ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
2. Western Blot Analysis of c-Met Phosphorylation in Cells
This protocol describes how to assess the inhibitory effect of this compound on HGF-induced c-Met phosphorylation in a cellular context.
-
Materials: A c-Met-dependent cell line (e.g., MKN-45, EBC-1), cell culture medium, HGF, this compound, lysis buffer, primary antibodies (anti-phospho-c-Met, anti-total-c-Met), and secondary antibodies.
-
Procedure:
-
Plate the cells and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-c-Met and total c-Met.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Caption: c-Met signaling pathway and the inhibitory action of this compound.
Caption: Workflow for analyzing the effect of this compound on c-Met phosphorylation.
Caption: Logic diagram for troubleshooting unexpected phenotypes with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c-Met as a Target for Personalized Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]
- 6. genecards.org [genecards.org]
- 7. c-Met (HGFR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. oncotarget.com [oncotarget.com]
c-Met-IN-15 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of c-Met-IN-15. Find troubleshooting tips for common experimental issues and detailed protocols for key assays.
Stability and Storage Conditions
Proper storage and handling of this compound are critical to maintain its integrity and ensure reproducible experimental results.
Storage Summary Table
| Form | Storage Temperature | Shelf Life | Special Instructions |
| Powder | -20°C | 3 years | Store in a dry, dark place. |
| Stock Solution in Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | 1 month | Use for shorter-term storage. Aliquot to prevent degradation.[1] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound powder won't dissolve properly in my chosen solvent.
Possible Causes:
-
Incorrect Solvent: While datasheets provide recommended solvents, the solubility can be influenced by the purity of the solvent and the specific experimental conditions.
-
Low Temperature: Attempting to dissolve the powder at a low temperature can hinder solubility.
-
Insufficient Mixing: The compound may require more vigorous mixing to fully dissolve.
Troubleshooting Steps:
-
Verify Solvent Choice: Confirm that you are using a recommended solvent (e.g., DMSO).
-
Gentle Warming: Warm the solvent/compound mixture gently (e.g., to 37°C) to aid dissolution. Do not overheat, as this may degrade the compound.
-
Vortexing/Sonication: Vortex the solution for several minutes. If solubility issues persist, brief sonication can be effective.
-
Fresh Solvent: Ensure your solvent is anhydrous and of high purity, as contaminants can affect solubility.
Q2: I'm observing precipitation of this compound after adding it to my cell culture medium.
Possible Causes:
-
Exceeding Solubility Limit: The final concentration of this compound in the aqueous cell culture medium may be too high.
-
Solvent Shock: Adding a concentrated DMSO stock solution directly to the aqueous medium can cause the compound to precipitate out of solution.
-
Media Components: Interactions with proteins or other components in the serum or media supplements can lead to precipitation.
Troubleshooting Steps:
-
Perform a Solubility Test: Before your main experiment, test the solubility of your desired final concentration of this compound in a small volume of your complete cell culture medium.
-
Use an Intermediate Dilution Step: First, dilute your concentrated DMSO stock into a small volume of serum-free medium. Then, add this intermediate dilution to your final volume of complete medium. This gradual change in solvent polarity can prevent precipitation.
-
Reduce Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your cell culture medium to minimize both solubility issues and potential solvent-induced cytotoxicity.
-
Pre-warm Media: Ensure your cell culture media is at 37°C before adding the inhibitor.
Q3: I'm not seeing the expected inhibition of c-Met phosphorylation or downstream signaling in my Western blot.
Possible Causes:
-
Inactive Compound: The inhibitor may have degraded due to improper storage or repeated freeze-thaw cycles.
-
Suboptimal Inhibitor Concentration or Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short to see a significant effect.
-
High Cell Density: A high number of cells can metabolize the inhibitor, reducing its effective concentration.
-
Experimental Protocol Issues: Problems with cell lysis, protein quantification, or antibody quality can all lead to a lack of signal.
Troubleshooting Steps:
-
Verify Compound Integrity: Use a fresh aliquot of this compound from a properly stored stock solution.
-
Optimize Concentration and Time: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and experimental conditions.
-
Control Cell Density: Ensure consistent cell seeding densities across experiments.
-
Include Positive and Negative Controls: Use a known activator of the c-Met pathway (e.g., HGF) as a positive control and a vehicle-only (DMSO) treatment as a negative control.
-
Review Western Blot Protocol: Ensure complete cell lysis, accurate protein quantification, and use of validated primary and secondary antibodies.
Q4: I'm observing unexpected off-target effects or cellular toxicity.
Possible Causes:
-
High Inhibitor Concentration: Concentrations of this compound that are too high can lead to non-specific effects and cytotoxicity.[2]
-
Cell Line Sensitivity: Some cell lines may be more sensitive to the inhibitor or the solvent (DMSO).
-
Inherent Off-Target Activity: Like many kinase inhibitors, this compound may have some activity against other kinases, which could lead to unexpected phenotypes.[2]
Troubleshooting Steps:
-
Perform a Dose-Response for Viability: Use an assay like MTT or MTS to determine the cytotoxic concentration of this compound in your cell line and use concentrations below this threshold for your experiments.
-
Include a Vehicle Control: Always include a DMSO control at the same final concentration as your inhibitor-treated samples to account for any solvent-induced effects.
-
Use a Structurally Different c-Met Inhibitor: To confirm that the observed phenotype is due to c-Met inhibition and not an off-target effect of this compound, try to replicate the experiment with a different, structurally unrelated c-Met inhibitor.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a constitutively active form of a downstream effector to see if it can reverse the observed phenotype.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium from your stock solution. Include a vehicle control (DMSO) at the same final concentration.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[3]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blot for c-Met Phosphorylation
This protocol is for assessing the inhibitory effect of this compound on c-Met phosphorylation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Hepatocyte Growth Factor (HGF) (optional, as a positive control for stimulation)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-c-Met (e.g., Tyr1234/1235), anti-total c-Met, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Serum-starve the cells overnight if you plan to stimulate with HGF.
-
Inhibitor Treatment: Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for the optimized incubation time.
-
HGF Stimulation (Optional): If applicable, stimulate the cells with HGF for a short period (e.g., 15-30 minutes) before cell lysis.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples with Laemmli buffer, then boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phospho-c-Met signal to the total c-Met signal.
Visualizations
References
Technical Support Center: Overcoming Resistance to c-Met Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to c-Met inhibitors, with a focus on experimental cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to c-Met-IN-15, is now showing reduced responsiveness. What are the potential reasons?
A1: Reduced sensitivity to a c-Met inhibitor like this compound after a period of effective treatment is a phenomenon known as acquired resistance. The primary reasons for this can be broadly categorized into two areas:
-
On-Target Alterations: These are genetic changes within the MET gene itself. The most common on-target alteration is the emergence of secondary mutations in the kinase domain of the c-Met receptor. These mutations can interfere with the binding of the inhibitor to its target, thereby reducing its efficacy. Another on-target mechanism is the amplification of the MET gene, leading to an overproduction of the c-Met receptor that overwhelms the inhibitor at a given concentration.
-
Off-Target Alterations (Bypass Signaling): In this scenario, cancer cells activate alternative signaling pathways to circumvent their dependency on the c-Met pathway for survival and proliferation.[1][2] This "bypass" is often achieved through the upregulation or mutation of other receptor tyrosine kinases (RTKs) such as EGFR, HER2, or AXL, or activation of downstream signaling molecules like KRAS or BRAF.[1]
Q2: How can I determine if the resistance in my cell line is due to on-target or off-target mechanisms?
A2: A series of molecular and cellular biology experiments can help elucidate the mechanism of resistance:
-
Western Blotting: Analyze the phosphorylation status of c-Met and key downstream signaling proteins (e.g., AKT, ERK, STAT3). Persistent phosphorylation of downstream effectors despite c-Met inhibition suggests the activation of bypass pathways. Also, probe for the expression and phosphorylation levels of other RTKs like EGFR and HER2.
-
Gene Sequencing: Sequence the MET kinase domain in your resistant cell line to identify any potential secondary mutations.
-
Copy Number Variation (CNV) Analysis: Use techniques like quantitative PCR (qPCR) or digital droplet PCR (ddPCR) to assess the MET gene copy number and determine if gene amplification has occurred in the resistant cells compared to the parental, sensitive cells.
-
Receptor Tyrosine Kinase (RTK) Arrays: These arrays allow for a broader screening of multiple phosphorylated RTKs simultaneously, providing a comprehensive view of potential bypass signaling pathways.
Q3: What are some common bypass signaling pathways that can compensate for c-Met inhibition?
A3: Several signaling pathways have been implicated in conferring resistance to c-Met inhibitors. Some of the most frequently observed include:
-
EGFR and HER2/3 Signaling: Upregulation and activation of the Epidermal Growth Factor Receptor (EGFR) family of receptors can reactivate the PI3K/AKT and MAPK/ERK pathways.
-
KRAS and BRAF Mutations: Activating mutations in these downstream components of the MAPK pathway can lead to constitutive signaling, rendering upstream inhibition of c-Met ineffective.
-
AXL Receptor Tyrosine Kinase: Overexpression and activation of AXL is another mechanism that can drive resistance.
-
Wnt/β-catenin Pathway: Dysregulation of this pathway has also been linked to resistance to c-Met inhibitors.[3]
Troubleshooting Guide
This guide provides a structured approach to identifying and potentially overcoming resistance to this compound in your cell lines.
Problem 1: Decreased Cell Death or Growth Inhibition Observed in a Previously Sensitive Cell Line.
Experimental Workflow for Troubleshooting Decreased Inhibitor Efficacy
Caption: A workflow diagram for troubleshooting resistance to c-Met inhibitors.
Quantitative Data Summary: IC50 Shift in Resistant Cell Lines
| Cell Line | c-Met Inhibitor | IC50 (Parental) | IC50 (Resistant) | Fold Change | Reference |
| EBC-1 | Capmatinib | 3.70 ± 0.10 nM | > 10,000 nM | > 2700 | [4] |
| EBC-1 | Crizotinib | - | - | - | [4] |
| GTL16 | PF-0461903 | 10 nM | > 1,000 nM | > 100 | [5] |
| GTL16 | Crizotinib | 3 nM | > 1,000 nM | > 333 | [5] |
| H2170-SR | SU11274 | - | - | 4-5 fold increase from parental | [6] |
| H2170-ER | Erlotinib | - | - | 11-22 fold increase from parental | [6] |
Note: "-" indicates data not specified in the provided search results.
Problem 2: Downstream Signaling (p-AKT, p-ERK) Remains Active Despite c-Met Inhibition.
This is a strong indicator of bypass signaling.
Signaling Pathways: c-Met and Common Bypass Mechanisms
Caption: c-Met signaling and a common bypass mechanism via EGFR activation.
Recommended Action:
-
Co-Immunoprecipitation: To investigate potential heterodimerization of c-Met with other RTKs like EGFR or HER2, perform co-immunoprecipitation experiments. Pull down c-Met and blot for EGFR/HER2, and vice versa.
-
Combination Therapy: Treat the resistant cells with a combination of this compound and an inhibitor targeting the suspected bypass pathway (e.g., an EGFR inhibitor like gefitinib or erlotinib). A synergistic effect on reducing cell viability would confirm the role of the bypass pathway.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium (serum-free for the incubation step)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Treat cells with various concentrations of this compound and/or other inhibitors. Include a vehicle-only control. Incubate for the desired treatment period (e.g., 72 hours).
-
After incubation, carefully remove the medium.
-
Add 100 µL of fresh serum-free medium and 10 µL of MTT stock solution to each well.
-
Incubate at 37°C for 4 hours.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Western Blot for Phosphorylated Proteins
This protocol is for detecting the phosphorylation status of c-Met and other signaling proteins.
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-c-Met, anti-c-Met, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Treat cells as required and then wash with ice-cold PBS.
-
Lyse cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Co-Immunoprecipitation (Co-IP)
This protocol is for investigating protein-protein interactions, such as receptor dimerization.
Materials:
-
Non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease and phosphatase inhibitors)
-
Primary antibody for immunoprecipitation (e.g., anti-c-Met)
-
Protein A/G agarose or magnetic beads
-
Wash buffer (lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., Laemmli sample buffer)
Procedure:
-
Lyse cells with a non-denaturing lysis buffer.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Pellet the beads by centrifugation and wash them 3-5 times with wash buffer.
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting proteins (e.g., anti-EGFR).
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib [e-crt.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
minimizing c-Met-IN-15 toxicity in animal models
Disclaimer: c-Met-IN-15 is a research compound with limited publicly available data regarding its in vivo toxicity profile. This guide is compiled based on general knowledge of c-Met inhibitors and tyrosine kinase inhibitors (TKIs) to assist researchers in minimizing potential toxicities in animal models. The troubleshooting advice and protocols should be adapted to specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, migration, and invasion.[1][2][3] In many cancers, this pathway is dysregulated, leading to tumor growth and metastasis.[2][4][5] this compound presumably works by binding to the ATP-binding site of the c-Met kinase domain, thereby inhibiting its activity and downstream signaling. At a concentration of 10 μM, this compound has been shown to inhibit c-Met kinase activity by 21.1%.[1]
Q2: What are the potential toxicities associated with c-Met inhibitors in animal models?
A2: While specific data for this compound is scarce, class-wide toxicities for c-Met inhibitors have been reported in preclinical and clinical studies. These can include:
-
Peripheral Edema: Fluid accumulation in the limbs is a common on-target effect of MET inhibition, which regulates vascular integrity.[6]
-
Gastrointestinal Issues: Nausea, vomiting, and diarrhea are frequently observed.[6][7]
-
Hepatotoxicity: Elevated liver enzymes may occur.[7]
-
Renal Toxicity: Some c-Met inhibitors, particularly those with a quinoline group, have been associated with renal toxicity due to the formation of insoluble metabolites.[6]
-
Cardiovascular Effects: Hypertension and, in some cases, QT prolongation have been noted with certain TKIs.[4]
-
Fatigue and Anorexia: General malaise and loss of appetite can be dose-limiting toxicities.
Q3: How can I formulate this compound for in vivo administration?
A3: The formulation of this compound for animal studies will depend on its physicochemical properties. Since it is described as a solid, it will likely need to be dissolved or suspended in a suitable vehicle for oral gavage or parenteral administration. A common starting point for poorly water-soluble compounds is a formulation containing a mixture of solvents and surfactants, such as:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% saline
It is crucial to perform solubility and stability testing of your intended formulation before administration.
Q4: What are the key considerations for a toxicity study of this compound in animal models?
A4: A well-designed toxicity study should include:
-
Dose-range finding study: To determine the maximum tolerated dose (MTD).
-
Multiple dose levels: Including a vehicle control, a therapeutic dose, and one or more higher doses.
-
Regular monitoring: Daily clinical observations (body weight, food/water intake, behavior, and physical appearance).
-
Hematology and serum chemistry: To assess organ function (liver, kidney) and hematological parameters.
-
Histopathology: Of major organs at the end of the study to identify any microscopic changes.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Significant Weight Loss (>15-20%) | Drug toxicity, poor formulation leading to dehydration or malnutrition. | - Immediately reduce the dose or temporarily halt dosing.- Provide supportive care (e.g., hydration with subcutaneous fluids, palatable and high-calorie food supplements).- Re-evaluate the formulation for palatability and potential gastrointestinal irritation.- Monitor for signs of dehydration and malnutrition. |
| Peripheral Edema (Swelling of limbs) | On-target c-Met inhibition affecting vascular integrity. | - Monitor the severity of edema.- Consider co-administration of a mild diuretic after consulting with a veterinarian, though this may not always be effective.[6]- Dose reduction may be necessary if edema is severe and impacts animal welfare. |
| Diarrhea | Gastrointestinal toxicity. | - Ensure proper hydration.- Administer anti-diarrheal medication as recommended by a veterinarian.- Check for pathogenic infections to rule out other causes.- Reduce the dose of this compound. |
| Lethargy and Reduced Activity | General toxicity, dehydration, or off-target effects. | - Perform a thorough clinical examination of the animal.- Check hydration status and provide fluids if necessary.- Reduce the dose or suspend treatment temporarily.- Consider blood analysis to check for anemia or organ dysfunction. |
| Skin Rash or Lesions | Dermatological toxicity. | - Keep the affected area clean.- Apply a topical soothing agent as advised by a veterinarian.- If the rash is severe or accompanied by systemic signs, consider dose reduction or cessation. |
| Unexpected Mortality | Acute toxicity, formulation issue, or severe off-target effects. | - Immediately halt the study for that dose group.- Perform a necropsy and histopathology on the deceased animal to determine the cause of death.- Review the formulation, preparation, and administration procedures for any errors.- Re-evaluate the dose levels for subsequent studies. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination of this compound in Mice
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.
-
Formulation: Prepare this compound in a vehicle of 10% DMSO, 40% PEG300, and 50% saline. Prepare fresh daily.
-
Dose Escalation:
-
Start with a dose of 10 mg/kg, administered once daily via oral gavage.
-
Treat a cohort of 3 mice at each dose level.
-
Increase the dose in subsequent cohorts by a factor of 1.5-2 (e.g., 10, 20, 40, 80 mg/kg).
-
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture, and signs of pain or distress).
-
-
MTD Definition: The MTD is defined as the highest dose that does not cause mortality or a body weight loss exceeding 20% and does not produce other signs of severe toxicity that would necessitate euthanasia.
-
Endpoint: The study is typically conducted for 7-14 days.
Protocol 2: Sub-acute Toxicity Assessment of this compound
-
Animal Model: Sprague-Dawley rats, 8-10 weeks old, both sexes.
-
Groups:
-
Group 1: Vehicle control (n=5/sex)
-
Group 2: Low dose this compound (e.g., therapeutic dose, n=5/sex)
-
Group 3: Mid dose this compound (e.g., 2-3x therapeutic dose, n=5/sex)
-
Group 4: High dose this compound (e.g., near MTD, n=5/sex)
-
-
Administration: Daily oral gavage for 28 days.
-
In-life Monitoring:
-
Daily clinical observations.
-
Weekly body weight and food consumption.
-
Ophthalmological examination before and at the end of the study.
-
-
Terminal Procedures:
-
At day 29, collect blood via cardiac puncture for hematology and serum chemistry analysis.
-
Perform a full necropsy.
-
Record organ weights (liver, kidneys, spleen, heart, brain, etc.).
-
Collect major organs and tissues for histopathological examination.
-
-
Data Analysis: Compare data from treated groups to the vehicle control group using appropriate statistical methods.
Signaling Pathway and Experimental Workflow Diagrams
Caption: c-Met Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for In Vivo Toxicity Assessment.
Caption: Troubleshooting Decision Tree for Adverse Events.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. archive.cancerworld.net [archive.cancerworld.net]
- 3. onclive.com [onclive.com]
- 4. Mechanisms, monitoring, and management of tyrosine kinase inhibitors-associated cardiovascular toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. New Preclinical Development of a c-Met Inhibitor and Its Combined Anti-Tumor Effect in c-Met-Amplified NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicity burden patterns of MET-selective tyrosine kinase inhibitors: evidence from real-world pharmacovigilance - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting unexpected results with c-Met-IN-15
Welcome to the technical support center for c-Met-IN-15. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer troubleshooting support for experiments involving this c-Met kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported activity?
Q2: What is the mechanism of action for c-Met inhibitors?
A2: c-Met inhibitors are typically small molecules that block the enzymatic activity of the c-Met tyrosine kinase.[6][7] The c-Met receptor, upon binding its ligand Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates key tyrosine residues in its intracellular kinase domain.[7][8] This phosphorylation event initiates downstream signaling cascades, including the PI3K/AKT, MAPK/RAS, and STAT pathways, which are crucial for cell proliferation, survival, migration, and invasion.[8][9] c-Met inhibitors can prevent this autophosphorylation and subsequent signaling.
Q3: What are the known downstream signaling pathways of c-Met?
A3: The primary signaling pathways activated by c-Met include:
-
PI3K/AKT Pathway: Primarily responsible for cell survival and proliferation.[8]
-
MAPK/RAS Pathway: Involved in cell proliferation and differentiation.
-
STAT Pathway: Plays a role in cell survival, proliferation, and angiogenesis.
-
SRC Pathway: Implicated in cell motility and invasion.
Dysregulation of these pathways is a hallmark of many cancers.[6][7][8]
Troubleshooting Guide for Unexpected Results
This guide addresses common unexpected outcomes in experiments using this compound and other kinase inhibitors.
Issue 1: No effect on c-Met phosphorylation or downstream signaling.
Possible Cause 1: Insufficient Inhibitor Concentration. The reported activity of this compound is a 21.1% inhibition at 10 µM.[1] This suggests that a higher concentration may be needed to achieve a more significant biological effect.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions.
Possible Cause 2: Low c-Met expression or activation in the cellular model. The effect of a c-Met inhibitor will be minimal in cells that do not express significant levels of c-Met or where the pathway is not constitutively active.
-
Recommendation:
-
Confirm c-Met expression in your cell line by Western blot or flow cytometry.
-
If c-Met is not constitutively active, stimulate the pathway with its ligand, Hepatocyte Growth Factor (HGF), before adding the inhibitor.
-
Possible Cause 3: Inhibitor instability.
-
Recommendation: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them at -20°C or -80°C as recommended by the supplier.[1] Avoid repeated freeze-thaw cycles.
Issue 2: Unexpected effects on cell viability (e.g., toxicity in control cells, paradoxical increase in proliferation).
Possible Cause 1: Off-target effects. Many kinase inhibitors can affect other kinases or cellular proteins, especially at higher concentrations. This can lead to unexpected phenotypes.
-
Recommendation:
-
Review any available kinase profiling data for this compound, if accessible.
-
Use a structurally unrelated c-Met inhibitor as a control to see if the same phenotype is observed.
-
Consider using siRNA or shRNA to specifically knock down c-Met as an orthogonal approach to validate that the observed phenotype is on-target.
-
Possible Cause 2: Solvent toxicity. The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Recommendation: Ensure that the final concentration of the solvent in your cell culture medium is consistent across all treatment groups (including vehicle controls) and is below the toxic threshold for your cell line (typically <0.5% for DMSO).
Possible Cause 3: Activation of compensatory signaling pathways. Inhibition of one signaling pathway can sometimes lead to the upregulation of alternative survival pathways.
-
Recommendation: Analyze the activation status of other receptor tyrosine kinases (e.g., EGFR, HER2) or key signaling nodes in other pathways after treatment with this compound.
Data Summary
Due to the limited publicly available data for this compound, a detailed quantitative data table cannot be provided. The key available data point is summarized below.
| Compound | Target | Activity |
| This compound | c-Met Kinase | 21.1% inhibition @ 10 µM[1] |
Experimental Protocols
Protocol 1: Western Blot for c-Met Phosphorylation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-6 hours in a serum-free medium prior to stimulation.
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.
-
HGF Stimulation: Add HGF (e.g., 50 ng/mL) for 15-30 minutes to stimulate c-Met phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-c-Met (e.g., Tyr1234/1235) and total c-Met overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Inhibitor Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound (and vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
MTS/MTT Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: The c-Met signaling pathway and the point of inhibition by this compound.
Caption: A typical experimental workflow for analyzing c-Met phosphorylation by Western blot.
Caption: A logical troubleshooting workflow for interpreting unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 330572-32-2|N'-(5-Fluoro-2-oxoindolin-3-ylidene)-4-hydroxybenzohydrazide|BLD Pharm [bldpharm.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 7. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. c-Met as a Target for Personalized Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: c-Met Kinase Inhibitors - Experimental Controls and Best Practices
Disclaimer: Due to the limited publicly available experimental data for c-Met-IN-15, this technical support guide provides information and best practices based on the well-characterized, selective c-Met inhibitor, Crizotinib . The principles and protocols outlined here are broadly applicable to small molecule c-Met inhibitors and are intended to serve as a comprehensive resource for researchers.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of a selective c-Met inhibitor like Crizotinib?
A selective c-Met inhibitor, such as Crizotinib, functions as an ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1] The binding of its natural ligand, hepatocyte growth factor (HGF), to c-Met triggers receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain.[2] This activation initiates downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, migration, and invasion.[3] By competing with ATP for the binding site in the kinase domain, the inhibitor prevents this autophosphorylation, thereby blocking the activation of these downstream pathways.[2]
Q2: How should I prepare and store a c-Met inhibitor stock solution?
For many small molecule kinase inhibitors, including those similar to this compound, Dimethyl Sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions.[4] It is recommended to prepare a high-concentration stock (e.g., 10 mM) by dissolving the compound in high-purity DMSO. For this compound, a stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[5] To avoid repeated freeze-thaw cycles that can lead to degradation of the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: What are the recommended starting concentrations for in vitro cell-based assays?
The optimal concentration of a c-Met inhibitor will vary depending on the cell line and the specific assay. For a compound with limited characterization like this compound, which shows 21.1% inhibition of c-Met kinase activity at 10 µM, a dose-response experiment is crucial.[5] It is advisable to start with a broad range of concentrations (e.g., 0.01, 0.1, 1, 10, 25 µM) to determine the IC50 value for your specific cell system and endpoint (e.g., inhibition of proliferation, migration, or c-Met phosphorylation). For a more potent inhibitor like Crizotinib, which has a cellular IC50 for c-Met of 11 nM, a lower concentration range would be appropriate.[1]
Q4: How can I confirm that the observed cellular effects are due to c-Met inhibition?
To confirm on-target activity, it is essential to include appropriate controls. A key experiment is to assess the phosphorylation status of c-Met at tyrosine residues (e.g., Tyr1234/1235) via Western blot. A specific inhibitor should decrease HGF-stimulated or constitutive c-Met phosphorylation in a dose-dependent manner. Additionally, examining the phosphorylation of downstream effectors like AKT and ERK can further validate the inhibition of the pathway. As a negative control, using a structurally similar but inactive compound, if available, can help rule out non-specific effects. Alternatively, using a cell line that does not express c-Met or has a known resistance mutation can also serve as a negative control.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition of c-Met phosphorylation | 1. Inhibitor concentration is too low.2. Inhibitor is inactive (degraded).3. Cells are resistant to the inhibitor.4. Insufficient HGF stimulation (for HGF-dependent models). | 1. Perform a dose-response experiment with a wider and higher concentration range.2. Prepare fresh stock and working solutions of the inhibitor.3. Sequence the c-Met gene in your cell line to check for resistance mutations. Use a different c-Met inhibitor with a distinct chemical scaffold.4. Ensure HGF is active and used at an optimal concentration to stimulate c-Met phosphorylation (typically 25-50 ng/mL). |
| High cell toxicity at expected effective concentrations | 1. Off-target effects of the inhibitor.2. Solvent (e.g., DMSO) toxicity.3. Compound precipitation in culture media. | 1. Consult literature for known off-target effects. If possible, perform a kinome scan to identify other inhibited kinases. Use a structurally different c-Met inhibitor to see if the toxicity persists.2. Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1% for DMSO). Include a vehicle-only control.3. Check the solubility of the inhibitor in your culture medium. If precipitation is observed, consider using a solubilizing agent or a different formulation, though this may introduce other variables. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions (e.g., cell density, passage number).2. Inconsistent inhibitor preparation.3. Variation in HGF activity. | 1. Standardize cell culture protocols, including seeding density and using cells within a defined passage number range.2. Always prepare fresh working dilutions from a validated stock solution.3. Use a consistent source and lot of HGF and validate its activity. |
| Inhibition of c-Met phosphorylation, but no effect on cell phenotype (e.g., proliferation, migration) | 1. The cellular phenotype is not primarily driven by c-Met signaling in your cell model.2. Activation of compensatory signaling pathways. | 1. Use a cell line known to be dependent on c-Met signaling as a positive control. Consider using RNAi to confirm the role of c-Met in the observed phenotype.2. Investigate the activation of other receptor tyrosine kinases (e.g., EGFR, HER2) upon c-Met inhibition using phospho-RTK arrays or Western blotting. |
Quantitative Data Summary
The following tables summarize key quantitative data for the representative c-Met inhibitor, Crizotinib, and provide a general reference for this compound based on available information.
Table 1: Inhibitor Potency
| Inhibitor | Target | IC50 (Cell-free assay) | IC50 (Cell-based assay) |
| Crizotinib | c-Met | - | 11 nM[1] |
| Crizotinib | ALK | - | 24 nM[1] |
| This compound | c-Met | Not Available | 21.1% inhibition at 10 µM[5] |
Table 2: Recommended Storage Conditions for Stock Solutions
| Inhibitor | Solvent | Storage Temperature | Duration |
| This compound | DMSO | -20°C | 1 month[5] |
| -80°C | 6 months[5] | ||
| Crizotinib | DMSO | -20°C | General guideline: 1-3 months |
| -80°C | General guideline: 6-12 months |
Detailed Experimental Protocols
Protocol 1: Western Blot for Phospho-c-Met Inhibition
Objective: To determine the effect of a c-Met inhibitor on HGF-induced c-Met phosphorylation in a cancer cell line (e.g., A549).
Materials:
-
A549 cells (or other suitable cell line)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Serum-free culture medium
-
Recombinant Human HGF
-
c-Met inhibitor (e.g., Crizotinib) and DMSO (vehicle)
-
Phosphatase and protease inhibitor cocktails
-
RIPA lysis buffer
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Seeding: Seed A549 cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate for 18-24 hours.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the c-Met inhibitor (e.g., 0, 10, 50, 100, 500 nM of Crizotinib) or vehicle (DMSO) for 2 hours.
-
HGF Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes at 37°C.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Met overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total c-Met and a loading control (e.g., GAPDH) to ensure equal protein loading.
Protocol 2: Cell Migration (Transwell) Assay
Objective: To assess the effect of a c-Met inhibitor on HGF-induced cell migration.
Materials:
-
Cancer cell line with migratory potential (e.g., MDA-MB-231)
-
Transwell inserts (e.g., 8 µm pore size)
-
Serum-free medium and medium with 10% FBS (as a chemoattractant)
-
Recombinant Human HGF
-
c-Met inhibitor and DMSO (vehicle)
-
Crystal violet staining solution
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency and serum-starve overnight.
-
Assay Setup:
-
Place Transwell inserts into a 24-well plate.
-
In the lower chamber, add medium containing HGF (e.g., 50 ng/mL) as a chemoattractant. As a negative control, use serum-free medium without HGF.
-
-
Cell Treatment and Seeding:
-
Harvest the serum-starved cells and resuspend them in serum-free medium.
-
Pre-treat the cells with different concentrations of the c-Met inhibitor or vehicle for 1-2 hours.
-
Seed the treated cells (e.g., 5 x 10^4 cells) into the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C for a period that allows for migration (e.g., 12-24 hours, to be optimized for the specific cell line).
-
Analysis:
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the migrated cells with crystal violet.
-
Elute the stain and quantify the absorbance using a plate reader, or count the number of migrated cells in several fields of view under a microscope.
-
Visualizations
Caption: c-Met Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for a c-Met Inhibitor.
Caption: Troubleshooting Decision Tree for c-Met Inhibitor Experiments.
References
addressing batch-to-batch variability of c-Met-IN-15
Welcome to the technical support center for c-Met-IN-15. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges and ensuring the consistent and effective use of this compound in their experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and best practice protocols to help you navigate potential batch-to-batch variability and other common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the c-Met kinase.[1] The mesenchymal-epithelial transition factor (c-MET) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, angiogenesis, survival, and metastasis upon activation by its ligand, hepatocyte growth factor (HGF).[2] this compound functions by competing with ATP for binding to the kinase domain of c-Met, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways.[2][3]
Q2: How should I store and handle this compound to ensure its stability?
A2: Proper storage is critical to maintaining the integrity of the compound. For long-term storage, this compound stock solutions should be kept at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1] For powdered compound, storage at room temperature in the continental US is generally acceptable, though conditions may vary elsewhere.[1] Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. It is recommended to aliquot the stock solution into single-use volumes.
Q3: What are the potential sources of batch-to-batch variability with this compound?
A3: Batch-to-batch variability in small molecule inhibitors can arise from several factors. These may include differences in purity, the presence of synthesis-related impurities (such as starting materials, byproducts, or residual solvents), and variations in the physical form of the compound (e.g., crystallinity) that can affect solubility.[4] Substantial batch-to-batch variability can significantly impact the estimation of bioequivalence and experimental reproducibility.[5]
Q4: How can I validate the activity of a new batch of this compound?
A4: It is highly recommended to perform a quality control (QC) check on each new batch. A standard approach is to determine the IC50 value in a sensitive cell line and compare it to the value obtained with a previous, validated batch. Additionally, performing a Western blot to confirm the inhibition of c-Met phosphorylation (p-c-Met) at a specific concentration can provide further validation of the compound's activity.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Inconsistent IC50 Values Between Experiments
Q: I am observing significant variability in the IC50 values for this compound across different experimental runs, even with the same batch. What could be the cause?
A: Inconsistent IC50 values can stem from several sources. Here are the most common factors to investigate:
-
Cell-Based Factors:
-
Cell Passage Number: Using cells of a high passage number can lead to genetic drift and altered sensitivity to inhibitors. Always use cells within a consistent and low passage range.
-
Cell Density: The initial cell seeding density can affect the final assay readout. Ensure that cell density is consistent across all experiments.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. If possible, reduce the serum concentration during the compound treatment period.
-
-
Compound Handling:
-
Solubility Issues: Incomplete solubilization of the compound can lead to inaccurate concentrations. Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution in media.
-
Degradation: Repeated freeze-thaw cycles of the stock solution can degrade the compound. Use freshly prepared dilutions from single-use aliquots for each experiment.
-
-
Assay Conditions:
-
Incubation Time: The duration of compound exposure can significantly impact the IC50 value. Maintain a consistent incubation time for all experiments.
-
Reagent Variability: Ensure that all reagents, including cell culture media and assay components, are from consistent lots.
-
Below is a workflow to help troubleshoot this issue.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciensano.be [sciensano.be]
- 5. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of c-Met Inhibitors: Crizotinib vs. c-Met-IN-15
In the landscape of targeted cancer therapy, the c-Met receptor tyrosine kinase has emerged as a critical oncogenic driver in various malignancies. Its aberrant activation can lead to tumor growth, proliferation, and metastasis. This has spurred the development of numerous c-Met inhibitors, with Crizotinib being a prominent, clinically approved multi-targeted tyrosine kinase inhibitor, and c-Met-IN-15 representing a more selective research compound. This guide provides a detailed comparison of their efficacy, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their understanding and application of these molecules.
Mechanism of Action: A Tale of Two Inhibitors
Crizotinib is a potent, ATP-competitive small-molecule inhibitor that targets not only c-Met but also Anaplastic Lymphoma Kinase (ALK) and ROS1 proto-oncogene receptor tyrosine kinase (ROS1).[1][2][3] Its multi-targeted nature has led to its approval for the treatment of certain types of non-small cell lung cancer (NSCLC) with ALK or ROS1 rearrangements.[1][3] By binding to the ATP-binding pocket of these kinases, Crizotinib effectively blocks their phosphorylation and downstream signaling, thereby inhibiting tumor cell growth and survival.[4]
This compound , on the other hand, is described as a c-Met kinase inhibitor.[5] Available information suggests it acts as an inhibitor of c-Met kinase activity.[5] However, detailed public data on its broader kinase selectivity and specific mechanism of ATP competition is limited.
Potency and Efficacy: A Quantitative Look
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. For Crizotinib, extensive data is available, while for this compound, quantitative data is less accessible in the public domain.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| Crizotinib | c-Met | 8 | Enzymatic Assay | [1] |
| c-Met | 11 | Cell-based Assay | [1] | |
| ALK | 20 | Enzymatic Assay | [1] | |
| ALK | 24 | Cell-based Assay | [1] | |
| ROS1 | <0.025 (Ki) | Not Specified | [1] | |
| This compound | c-Met | Not Publicly Available | - | - |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
While a direct IC50 comparison is not possible due to the lack of public data for this compound, one source indicates that this compound inhibits c-Met kinase activity by 21.1% at a concentration of 10 µM.[5] In contrast, Crizotinib demonstrates potent inhibition of c-Met in the low nanomolar range in both enzymatic and cell-based assays.[1]
Kinase Selectivity Profile
A critical aspect of a targeted inhibitor is its selectivity, which can influence both its efficacy and its side-effect profile.
Crizotinib is a multi-targeted inhibitor with high potency against c-Met, ALK, and ROS1.[1][2][3] This broad activity is beneficial in cancers driven by these specific kinases but can also contribute to off-target effects.
This compound is presented as a c-Met kinase inhibitor, suggesting a potentially more selective profile than Crizotinib.[5] However, without a comprehensive kinase panel screening, its full selectivity profile remains uncharacterized in publicly available literature.
Experimental Protocols
To ensure reproducibility and allow for critical evaluation of the presented data, detailed experimental methodologies are crucial. Below are representative protocols for key assays used in the evaluation of c-Met inhibitors.
Biochemical Kinase Assay (for IC50 determination)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified c-Met kinase.
Protocol:
-
Reagents: Recombinant human c-Met kinase domain, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), kinase buffer (e.g., Tris-HCl, MgCl2, DTT), and the test inhibitor (Crizotinib or this compound) at various concentrations.
-
Procedure: a. The c-Met enzyme is incubated with varying concentrations of the inhibitor in the kinase buffer. b. The kinase reaction is initiated by adding a mixture of ATP and the peptide substrate. c. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C). d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays that measure ADP production.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Viability Assay (e.g., MTT Assay)
This assay measures the effect of the inhibitor on the viability and proliferation of cancer cells that are dependent on c-Met signaling.
Protocol:
-
Cell Culture: c-Met-dependent cancer cell lines (e.g., MKN-45, SNU-5) are cultured in appropriate media.
-
Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are then treated with a range of concentrations of the test inhibitor. c. After a specific incubation period (e.g., 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. d. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product. e. The formazan crystals are solubilized with a suitable solvent (e.g., DMSO). f. The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined from the dose-response curve.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of the inhibitor in a living organism.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Procedure: a. Human cancer cells with aberrant c-Met signaling are injected subcutaneously into the flanks of the mice. b. Once tumors reach a palpable size, the mice are randomized into treatment and control groups. c. The treatment group receives the test inhibitor (e.g., Crizotinib) administered orally or via another appropriate route at a specified dose and schedule. The control group receives a vehicle control. d. Tumor size is measured regularly with calipers, and tumor volume is calculated. e. At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., western blotting for target engagement).
-
Data Analysis: The tumor growth inhibition is calculated by comparing the average tumor volume in the treatment group to the control group.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the comparison between these two inhibitors.
Caption: The c-Met signaling pathway and the point of inhibition.
Caption: A typical workflow for comparing kinase inhibitors.
Conclusion
Crizotinib is a well-characterized, clinically approved multi-targeted inhibitor with potent activity against c-Met, ALK, and ROS1. Its efficacy in specific cancer patient populations is well-documented. This compound, based on the limited available information, appears to be a more selective research tool for studying c-Met biology. A comprehensive, direct comparison of their efficacy is hampered by the lack of publicly available quantitative data for this compound. For researchers and drug developers, the choice between these two compounds would depend on the specific application: Crizotinib as a clinically relevant multi-targeted agent for in vivo studies and as a benchmark, and this compound as a potentially more selective tool for dissecting the specific roles of c-Met in vitro, pending the availability of more detailed characterization. Further studies are required to fully elucidate the therapeutic potential and selectivity profile of this compound.
References
- 1. Discovery, optimization and biological evaluation for novel c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational study on novel natural inhibitors targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
Selectivity Profile of c-Met Kinase Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative overview of the selectivity of small molecule inhibitors targeting the c-Met receptor tyrosine kinase, a key player in cell proliferation, migration, and invasion.
While a specific selectivity profile for a compound designated "c-Met-IN-15" is not publicly available in the reviewed literature, this guide will present data for other well-characterized c-Met inhibitors to illustrate the principles of kinase selectivity analysis. We will also provide a detailed experimental protocol for a common method used to determine a kinase inhibitor's selectivity profile.
Kinase Selectivity Data
A critical aspect of characterizing any kinase inhibitor is to determine its activity against a broad panel of kinases, often referred to as a kinome scan. This screening reveals the inhibitor's potency at the intended target (on-target activity) versus its activity against other kinases (off-target activity). High selectivity is generally desirable to minimize side effects.
The following table summarizes the inhibitory activity (IC50 values) of several known c-Met inhibitors against a selection of kinases. Lower IC50 values indicate higher potency.
| Kinase | Crizotinib (IC50, nM) | Cabozantinib (IC50, nM) | Savolitinib (IC50, nM) |
| c-Met | 5 | 4 | 5 |
| ALK | 24 | - | >10000 |
| VEGFR2 | - | 0.035 | >10000 |
| AXL | - | 7 | >10000 |
| RET | - | 5 | >10000 |
| KIT | - | 4.6 | >10000 |
| FLT3 | - | 12 | >10000 |
| Data presented here is a compilation from various sources and serves for illustrative purposes. For detailed and specific data, please refer to the primary scientific literature. |
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is typically achieved through in vitro kinase assays. A widely used method is the radiometric kinase assay, which measures the transfer of a radiolabeled phosphate from ATP to a substrate.
Radiometric Kinase Assay (Filter Binding Assay)
This method is considered a gold standard for its direct measurement of enzymatic activity.
Materials:
-
Purified kinase enzymes (c-Met and off-target kinases)
-
Specific peptide or protein substrates for each kinase
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BRIJ-35, 2 mM DTT)
-
[γ-³³P]ATP (radiolabeled) and non-radiolabeled ATP
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well plates
-
Phosphocellulose filter plates (e.g., Millipore MAPH)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Reaction Setup:
-
To each well of a 96-well plate, add the kinase reaction buffer.
-
Add the test inhibitor at various concentrations. Include a DMSO-only control (no inhibitor).
-
Add the specific substrate for the kinase being tested.
-
Add the purified kinase enzyme to initiate the reaction.
-
-
Initiation of Phosphorylation: Add a mixture of non-radiolabeled ATP and [γ-³³P]ATP to each well to start the phosphorylation reaction. The final ATP concentration should be at or near the Km for each kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes), allowing the kinase to phosphorylate the substrate.
-
Reaction Termination and Filtration:
-
Stop the reaction by adding a solution like phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unbound [γ-³³P]ATP will pass through.
-
-
Washing: Wash the filter plate multiple times with the wash buffer to remove all unbound radiolabeled ATP.
-
Detection:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration compared to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), activates several downstream signaling cascades that are crucial for cell growth, survival, and motility.
Caption: The c-Met signaling pathway initiated by HGF binding.
Experimental Workflow for Kinase Selectivity Profiling
The following diagram illustrates the key steps in determining the selectivity profile of a kinase inhibitor using a radiometric assay.
Caption: Workflow of a radiometric kinase filter binding assay.
Validating c-Met Target Engagement in Cells: A Comparative Guide to Crizotinib and Capmatinib
For researchers, scientists, and drug development professionals, validating that a therapeutic molecule reaches and interacts with its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of methods to validate target engagement for inhibitors of the c-Met receptor tyrosine kinase, a key target in oncology. We will focus on two well-characterized inhibitors, Crizotinib and Capmatinib, and discuss the limited available data for a research compound, c-Met-IN-15.
The c-Met signaling pathway, when aberrantly activated, plays a significant role in the development and progression of various cancers by promoting tumor cell proliferation, survival, migration, and invasion.[1][2] Small molecule inhibitors that target the ATP-binding site of the c-Met kinase are a promising therapeutic strategy. This guide will delve into common experimental approaches to quantify the engagement of such inhibitors with c-Met in a cellular context.
Comparison of c-Met Inhibitors
The following table summarizes the available quantitative data for this compound, Crizotinib, and Capmatinib, highlighting their potency in cellular assays.
| Compound | Assay Type | Cell Line | IC50 / Activity |
| This compound | Biochemical Kinase Assay | - | 21.1% inhibition at 10 µM[3] |
| Crizotinib | Cell-Based c-Met Phosphorylation | GTL-16 | 11 nM[4] |
| Cell-Based ALK Phosphorylation | Karpas299 or SU-DHL-1 | 24 nM[4] | |
| Cell Proliferation | ALK-positive ALCL cells | 30 nM[4] | |
| NanoBRET Target Engagement | HEK293 | 22.8 nM[5] | |
| Capmatinib | Biochemical Kinase Assay | - | 0.13 nM[1] |
| Cell Proliferation | NCI-H1993 (MET amplified) | 2.3 nM |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Due to the limited publicly available data for this compound, a direct and comprehensive comparison of its cellular target engagement with Crizotinib and Capmatinib is not feasible at this time. The available information indicates a significantly lower potency for this compound in a biochemical assay compared to the cellular potencies of Crizotinib and Capmatinib.
c-Met Signaling Pathway
The diagram below illustrates the c-Met signaling pathway, which is initiated by the binding of its ligand, Hepatocyte Growth Factor (HGF). This activation leads to the phosphorylation of the receptor and the subsequent recruitment of downstream signaling molecules, ultimately driving cellular responses such as proliferation and survival.
Experimental Workflows and Protocols
Validating the engagement of a small molecule inhibitor with its intracellular target is a multi-faceted process. The following diagram outlines a general experimental workflow for assessing c-Met target engagement in a cellular context.
Below are detailed protocols for three key experimental methods used to validate c-Met target engagement.
Western Blot for Phospho-c-Met (p-c-Met)
This method directly assesses the ability of an inhibitor to block the autophosphorylation of c-Met, a key step in its activation.
Protocol:
-
Cell Culture and Treatment:
-
Culture a c-Met expressing cell line (e.g., GTL-16, A549) to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.
-
Pre-treat cells with varying concentrations of the c-Met inhibitor (e.g., this compound, Crizotinib, Capmatinib) for 1-2 hours.
-
Stimulate the cells with Hepatocyte Growth Factor (HGF) at a final concentration of 50 ng/mL for 15-30 minutes to induce c-Met phosphorylation. A non-stimulated control should be included.
-
-
Cell Lysis:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-c-Met (e.g., anti-p-c-Met Tyr1234/1235) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total c-Met and a housekeeping protein (e.g., GAPDH or β-actin).
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to a high density.
-
Treat the cells with the test compound or vehicle (DMSO) at a desired concentration for a specific duration (e.g., 1-2 hours) at 37°C.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a PCR cycler. Include an unheated control.
-
-
Lysis:
-
Lyse the cells by freeze-thaw cycles. For example, three cycles of freezing in liquid nitrogen and thawing at room temperature.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Analyze the amount of soluble c-Met in each sample using Western blotting (as described above) or other protein detection methods like ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble c-Met as a function of temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
NanoBRET™ Target Engagement Assay
NanoBRET (Bioluminescence Resonance Energy Transfer) is a proximity-based assay that can quantitatively measure compound binding to a target protein in live cells. It relies on energy transfer from a NanoLuc® luciferase-tagged target protein to a fluorescent tracer that binds to the same protein.
Protocol:
-
Cell Preparation:
-
Co-transfect HEK293T cells with a plasmid encoding for c-Met fused to NanoLuc® luciferase and a plasmid for a fluorescent tracer. Alternatively, use a stable cell line expressing the fusion protein.
-
Plate the transfected cells in a white, 96-well or 384-well assay plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound.
-
Add the compound dilutions to the cells and incubate for a defined period (e.g., 2 hours) at 37°C in a CO2 incubator.
-
-
Tracer Addition:
-
Add the cell-permeable fluorescent tracer specific for c-Met to all wells at a pre-determined optimal concentration.
-
-
Substrate Addition and Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Immediately measure the luminescence at two wavelengths: a donor emission wavelength (e.g., 460 nm for NanoLuc®) and an acceptor emission wavelength (e.g., >600 nm for the tracer) using a plate reader capable of filtered luminescence detection.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
Plot the NanoBRET™ ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer from the target protein. A NanoBRET assay for c-Met has been described using Crizotinib as a reference compound, yielding an IC50 of 22.8 nM.[5]
-
References
Navigating Resistance: A Comparative Guide to c-Met and EGFR Inhibitor Combination Therapy
Introduction
The development of acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) represents a significant challenge in the treatment of non-small cell lung cancer (NSCLC) and other malignancies. One of the key mechanisms driving this resistance is the amplification of the MET proto-oncogene, which leads to the activation of the c-Met receptor tyrosine kinase and bypass signaling pathways. This has spurred the investigation of combining c-Met inhibitors with EGFR inhibitors to overcome resistance and enhance therapeutic efficacy.
This guide provides a comparative overview of the preclinical and clinical data supporting the combination of c-Met inhibitors with EGFR inhibitors. Due to the limited publicly available data on a specific inhibitor designated "c-Met-IN-15," this guide will use the well-characterized and clinically approved c-Met inhibitor, Crizotinib (PF-02341066) , as a primary example. Data on other c-Met inhibitors such as Tivantinib, Onartuzumab, and Cabozantinib will also be presented to provide a broader context for researchers, scientists, and drug development professionals.
The Rationale for Combination Therapy: Overcoming Resistance
EGFR and c-Met are both receptor tyrosine kinases that, upon activation by their respective ligands (e.g., EGF for EGFR, HGF for c-Met), trigger downstream signaling cascades, including the PI3K/Akt and MAPK pathways, promoting cell proliferation, survival, and invasion. In tumors with activating EGFR mutations, TKIs like gefitinib and erlotinib can effectively block these signals. However, amplification of the MET gene can lead to overexpression and ligand-independent activation of c-Met, which can then reactivate downstream pathways, rendering the EGFR inhibition ineffective.[1][2] Dual inhibition of both EGFR and c-Met is therefore a rational strategy to counteract this resistance mechanism.
Preclinical Efficacy of c-Met and EGFR Inhibitor Combinations
In vitro and in vivo preclinical studies have consistently demonstrated the synergistic or additive effects of combining c-Met and EGFR inhibitors.
Table 1: Preclinical Activity of c-Met and EGFR Inhibitor Combinations in Cancer Cell Lines
| c-Met Inhibitor | EGFR Inhibitor | Cancer Type | Cell Line(s) | Key Findings | Reference(s) |
| Crizotinib (PF-02341066) | Gefitinib | Head and Neck Squamous Cell Carcinoma | FaDu, Detroit 562 | Combination inhibited cell growth by 79.7% to 95.1%. | [3] |
| SU11274 | Tyrphostin AG1478 | Non-Small Cell Lung Cancer | NCI-H2170 | 2µM SU11274 + 0.5µM Tyrphostin AG1478 inhibited growth by 65.2% (vs. 25.5% and 21.5% for single agents). | [4] |
| Crizotinib (PF-02341066) | Gefitinib | Non-Small Cell Lung Cancer | HCC78R (crizotinib-resistant) | Combination of gefitinib with cabozantinib (another c-Met/VEGFR inhibitor) was more effective than monotherapy. | [5] |
| Amivantamab (JNJ-61186372) | (Bispecific Antibody) | Non-Small Cell Lung Cancer | BaF3, Patient-Derived Cells & Organoids | Inhibited growth in models with EGFR exon 20 insertions, which are resistant to EGFR TKIs. | [6][7] |
Table 2: In Vivo Efficacy of c-Met and EGFR Inhibitor Combinations in Xenograft Models
| c-Met Inhibitor | EGFR Inhibitor | Animal Model | Cancer Type | Key Findings | Reference(s) |
| PF-2341066 (Crizotinib) | Gefitinib | Transgenic Mice | Lung Cancer | Additive anti-tumor effects observed with the combination. | [8] |
| Cabozantinib | Gefitinib | NOG Mice Xenograft | Non-Small Cell Lung Cancer | Combination effectively inhibited the growth of crizotinib-resistant tumors. | [5] |
| Amivantamab (JNJ-61186372) | (Bispecific Antibody) | Xenograft Models | Non-Small Cell Lung Cancer | Effectively inhibited tumor growth in models with mutant EGFR and c-Met activation. | [9][10] |
Clinical Evaluation of c-Met and EGFR Inhibitor Combinations
The promising preclinical data has led to several clinical trials evaluating the combination of c-Met and EGFR inhibitors in patients with advanced NSCLC, particularly those who have developed resistance to EGFR TKIs.
Table 3: Clinical Trial Outcomes of c-Met and EGFR Inhibitor Combinations in NSCLC
| c-Met Inhibitor | EGFR Inhibitor | Phase | Patient Population | Key Outcomes | Reference(s) |
| Tivantinib | Erlotinib | III (MARQUEE) | Previously treated, nonsquamous NSCLC | No improvement in Overall Survival (OS). Median OS: 8.5 months (combo) vs. 7.8 months (erlotinib + placebo). | [11][12] |
| Onartuzumab | Erlotinib | III (METLung) | MET-positive, previously treated NSCLC | Did not improve clinical outcomes. Median OS: 6.8 months (combo) vs. 9.1 months (erlotinib + placebo). | [13][14][15][16] |
| Cabozantinib | Erlotinib | II | EGFR-mutant NSCLC with progression on EGFR TKI | Objective Response Rate (ORR): 10.8%; Stable Disease: 59.5%. | [17][18] |
| Crizotinib | Gefitinib | Case Report | PSC with EGFR mutation and MET amplification | Partial response and stable disease for 9.7 months. | [19] |
| Tepotinib | Gefitinib | II (INSIGHT) | EGFR-mutant NSCLC with MET amplification, resistant to 1st line osimertinib | ORR: 43.9%; Median Progression-Free Survival (PFS): 5.4 months. | [20] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays used to evaluate the combination of c-Met and EGFR inhibitors.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of the c-Met inhibitor, EGFR inhibitor, and their combination for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 values (the concentration of drug that inhibits cell growth by 50%) can be determined using software like GraphPad Prism.
Wound Healing Assay (Scratch Assay) for Cell Migration
This assay is used to assess cell migration.
-
Cell Seeding: Grow cells to a confluent monolayer in a 6-well plate.
-
Scratch Creation: Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Drug Treatment: Add fresh medium containing the inhibitors or vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 18-24 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and assess their phosphorylation status.
-
Cell Lysis: Treat cells with inhibitors for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of c-Met, EGFR, Akt, and Erk overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometry analysis can be used to quantify the protein band intensities.
Overcoming Resistance: A Logical Framework
The development of resistance to EGFR inhibitors and the subsequent restoration of sensitivity by adding a c-Met inhibitor can be visualized as a logical progression.
Conclusion
The combination of c-Met and EGFR inhibitors is a promising strategy to overcome acquired resistance to EGFR TKIs in NSCLC and potentially other cancers. Preclinical studies have consistently shown synergistic or additive anti-tumor effects. However, the translation of these findings into significant clinical benefit has been challenging, as evidenced by the mixed results of clinical trials. The success of this combination therapy likely depends on patient selection based on biomarkers such as MET amplification. The development of novel agents, including bispecific antibodies like amivantamab, represents an exciting new direction in the dual targeting of these critical oncogenic pathways. Further research is needed to identify the patient populations most likely to benefit from this combination approach and to optimize treatment regimens.
References
- 1. MET inhibitors in combination with other therapies in non-small cell lung cancer - Padda - Translational Lung Cancer Research [tlcr.amegroups.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Combination Strategies Using EGFR-TKi in NSCLC Therapy: Learning from the Gap between Pre-Clinical Results and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Combined effect of cabozantinib and gefitinib in crizotinib‐resistant lung tumors harboring ROS1 fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Antitumor Activity of Amivantamab (JNJ-61186372), an EGFR-MET Bispecific Antibody, in Diverse Models of EGFR Exon 20 Insertion-Driven NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting of Both the c-Met and EGFR Pathways Results in Additive Inhibition of Lung Tumorigenesis in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Discovery of amivantamab (JNJ-61186372), a bispecific antibody targeting EGFR and MET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iris.hunimed.eu [iris.hunimed.eu]
- 12. Phase III Multinational, Randomized, Double-Blind, Placebo-Controlled Study of Tivantinib (ARQ 197) Plus Erlotinib Versus Erlotinib Alone in Previously Treated Patients With Locally Advanced or Metastatic Nonsquamous Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Results From the Phase III Randomized Trial of Onartuzumab Plus Erlotinib Versus Erlotinib in Previously Treated Stage IIIB or IV Non-Small-Cell Lung Cancer: METLung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Onartuzumab plus erlotinib versus erlotinib in previously treated stage IIIb or IV NSCLC: Results from the pivotal phase III randomized, multicenter, placebo-controlled METLung (OAM4971g) global trial. - ASCO [asco.org]
- 15. Targeting MET and EGFR in NSCLC—what can we learn from the recently reported phase III trial of onartuzumab in combination with erlotinib in advanced non-small cell lung cancer? - Charakidis - Translational Lung Cancer Research [tlcr.amegroups.org]
- 16. jwatch.org [jwatch.org]
- 17. Phase II Trial of Cabozantinib Plus Erlotinib in Patients With Advanced Epidermal Growth Factor Receptor (EGFR)-Mutant Non-small Cell Lung Cancer With Progressive Disease on Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Therapy: A California Cancer Consortium Phase II Trial (NCI 9303) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pure.psu.edu [pure.psu.edu]
- 19. Response to gefitinib/crizotinib combination in a pulmonary sarcomatoid carcinoma patient harboring concurrent EGFR mutation and MET amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Detailed characterization of combination treatment with MET inhibitor plus EGFR inhibitor in EGFR-mutant and MET-amplified non-small cell lung cancer - Lee - Translational Lung Cancer Research [tlcr.amegroups.org]
Unlocking Synergistic Potential: Combining c-Met Inhibition with Chemotherapy for Enhanced Anti-Cancer Efficacy
A Comparative Guide for Researchers and Drug Development Professionals
The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), are pivotal players in cell proliferation, survival, and motility. In numerous cancers, aberrant c-Met signaling is a key driver of tumor growth, metastasis, and the development of resistance to conventional therapies. Consequently, targeting the HGF/c-Met axis has emerged as a promising strategy in oncology. While c-Met inhibitors have shown activity as monotherapies, their true potential may lie in combination with standard chemotherapeutic agents. This guide provides a comparative overview of the synergistic effects observed when c-Met inhibitors are combined with chemotherapy, supported by experimental data and detailed protocols to aid in the design and interpretation of pre-clinical studies.
Quantitative Analysis of Synergism
The synergistic effect of combining a c-Met inhibitor with a chemotherapeutic agent is often quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 points to antagonism. The following tables summarize key findings from studies on various c-Met inhibitors in combination with different chemotherapy drugs across several cancer cell lines.
| c-Met Inhibitor | Chemotherapeutic Agent | Cancer Type | Cell Line | Combination Index (CI) | Key Finding |
| Crizotinib | Doxorubicin | Pancreatic Ductal Adenocarcinoma | Suit-2 (c-Met overexpressing) | 0.631 - 0.730[1] | Significant spheroid growth inhibition and apoptosis induction.[1] |
| Cabozantinib | Doxorubicin | Pancreatic Ductal Adenocarcinoma | Suit-2 (c-Met overexpressing) | 0.542 - 0.746[1] | Synergistic effects in c-Met overexpressing cells.[1] |
| MK8033 | Carboplatin + Paclitaxel | Ovarian Cancer | Panel of 8 OVCA cell lines | Synergistic (CI values < 1)[2][3] | Increased sensitivity of ovarian cancer cells to standard chemotherapy.[2][3] |
| Merestinib | Nab-paclitaxel | Gastric Adenocarcinoma | MKN-45 (high c-Met) | Synergistic[4] | Substantial reduction in tumor growth and tumor regression in xenograft models.[4] |
| Combination Treatment | Cancer Model | Observed Effect | Supporting Data |
| Volitinib + Apatinib (anti-VEGF) | Colorectal Cancer PDX | Synergistic tumor growth inhibition | Significant reduction in microvessel density, suppressed proliferation, and increased apoptosis compared to single agents.[5] |
| Crizotinib + Chemotherapy | Breast Cancer | Synergistic growth inhibition | Dose-dependent inhibition of migration and invasion.[6] |
| HGF/c-Met Inhibition + Gemcitabine | Pancreatic Cancer (in vivo) | Decreased tumor volume and elimination of metastasis | Increased cytotoxic T-cell infiltration.[6] |
| Crizotinib + Cisplatin | Non-Small Cell Lung Cancer | Antagonistic effect | Observed across all tested treatment schemes and cell lines.[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments used to evaluate the synergistic effects of c-Met inhibitors and chemotherapy.
1. Cell Viability and Synergy Assessment (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of individual drugs and to assess the synergistic effect of the combination therapy.
-
Procedure:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a series of concentrations of the c-Met inhibitor, the chemotherapeutic agent, and a combination of both at a constant ratio.
-
After a 48-72 hour incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the IC50 values for each treatment using dose-response curves.
-
Calculate the Combination Index (CI) using software like CalcuSyn to determine synergy, additivity, or antagonism.[1]
-
2. Apoptosis Analysis (Hoechst 33258 Staining)
-
Objective: To visualize and quantify apoptosis induced by the drug treatments.
-
Procedure:
-
Treat cells with the c-Met inhibitor, chemotherapeutic agent, or the combination for a specified time.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cells with Hoechst 33258 solution.
-
Wash the cells with PBS to remove excess stain.
-
Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei with bright blue fluorescence.
-
Quantify the percentage of apoptotic cells by counting at least 200 cells per treatment group.[1]
-
3. Western Blot Analysis of Signaling Pathways
-
Objective: To investigate the molecular mechanisms underlying the synergistic effects by examining the expression and phosphorylation status of key proteins in relevant signaling pathways.
-
Procedure:
-
Treat cells with the drugs for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., total c-Met, phosphorylated c-Met, total AKT, phosphorylated AKT, total ERK, phosphorylated ERK, and apoptosis markers like cleaved PARP and Caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Visualizing the Mechanisms of Synergy
Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing the synergistic effects of a c-Met inhibitor and chemotherapy.
Signaling Pathway of Synergistic Action
The synergistic anti-tumor effects of combining c-Met inhibitors with chemotherapy often arise from the dual blockade of critical cancer cell survival and proliferation pathways. The c-Met inhibitor blocks the HGF/c-Met axis, which often drives resistance to chemotherapy, while the chemotherapeutic agent induces DNA damage and cell cycle arrest.
References
- 1. Combination of chemotherapy and c-MET inhibitors has synergistic effects in c-MET overexpressing pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel c-Met inhibitor, MK8033, synergizes with carboplatin plus paclitaxel to inhibit ovarian cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Synergistic antitumor effects of cMet inhibitor in combination with anti-VEGF in colorectal cancer patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Better to be alone than in bad company: The antagonistic effect of cisplatin and crizotinib combination therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of c-Met-IN-15 and Cabozantinib for Preclinical Research
In the landscape of targeted cancer therapy, the c-Met receptor tyrosine kinase has emerged as a critical oncogenic driver in various malignancies. Its role in promoting tumor growth, invasion, and metastasis has spurred the development of numerous inhibitors. This guide provides a detailed head-to-head comparison of two such inhibitors: c-Met-IN-15, a research compound, and Cabozantinib, an FDA-approved multi-kinase inhibitor. This comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in preclinical research.
Overview and Mechanism of Action
This compound is a small molecule inhibitor of c-Met kinase.[1] Available data on its specific mechanism of action and broader kinase selectivity profile are limited, categorizing it primarily as a tool compound for in vitro studies targeting c-Met.
Cabozantinib , on the other hand, is a potent multi-kinase inhibitor that targets several receptor tyrosine kinases (RTKs) implicated in tumor progression, including c-Met, VEGFR2, AXL, and RET.[2][3][4] This multi-targeted approach allows Cabozantinib to simultaneously inhibit key pathways involved in tumor cell proliferation, survival, angiogenesis, and metastasis.[2][3][4]
Biochemical and Cellular Activity
A direct quantitative comparison of the biochemical potency of this compound and Cabozantinib is challenging due to the limited publicly available data for this compound.
Table 1: Biochemical Activity of this compound and Cabozantinib
| Compound | Target | IC50 (nM) | Notes |
| This compound | c-Met | - | Inhibits c-Met kinase activity by 21.1% at 10 µM.[1] A specific IC50 value is not publicly available. |
| Cabozantinib | c-Met | 1.3[2][3][4] | Potent inhibition of c-Met kinase activity. |
| VEGFR2 | 0.035[2][3][4] | High-affinity binding and potent inhibition. | |
| AXL | 7[2][4] | ||
| RET | 4[2][4] | ||
| KIT | 4.6[2][4] | ||
| FLT3 | 11.3[2][4] | ||
| Tie2 | 14.3[2][4] |
Table 2: Cellular Activity of this compound and Cabozantinib
| Compound | Cell Line | Assay | IC50 (µM) | Notes |
| This compound | - | - | - | No publicly available data. |
| Cabozantinib | TT (Medullary Thyroid Cancer) | Cell Proliferation | 0.094[2] | |
| IGR-N91-Luc (Neuroblastoma) | Cell Proliferation | 1.4[5] | ||
| IMR-32-Luc (Neuroblastoma) | Cell Proliferation | 2.8[5] | ||
| CE81T (Esophageal Squamous Cell Carcinoma) | Cell Proliferation | 4.61 (72h)[6] | ||
| MNNG/HOS (Osteosarcoma) | Cell Proliferation | 0.057[7] | ||
| - | c-Met Phosphorylation | - | Effectively inhibits HGF-stimulated and constitutive c-Met phosphorylation in various tumor cell lines.[3][4] |
In Vivo Preclinical Efficacy
While no in vivo data for this compound is publicly available, Cabozantinib has demonstrated significant anti-tumor efficacy in a wide range of preclinical xenograft models.
Table 3: In Vivo Efficacy of Cabozantinib in Xenograft Models
| Cancer Type | Xenograft Model | Dosage | Efficacy | Reference |
| Papillary Renal Cell Carcinoma | Patient-Derived Xenograft (TSG-RCC-030) | 30 mg/kg, daily | Tumor regression and inhibition of lung metastasis.[2] | [2] |
| Colorectal Cancer | Patient-Derived Tumor Xenograft | 30 mg/kg | Potent inhibition of tumor growth in 80% of tumors.[8] | [8] |
| Medullary Thyroid Cancer | TT cell line xenograft | 30 and 60 mg/kg, daily | Dose-dependent tumor growth inhibition.[2] | [2] |
| Esophageal Squamous Cell Carcinoma | CE81T cell line xenograft | 30 mg/kg/day | Significant inhibition of tumor growth. | [9] |
| Neuroendocrine Prostate Cancer | Patient-Derived Xenograft (LuCaP 93 & 173.1) | 30 mg/kg | Significant decrease in tumor volume.[1] | [1] |
Signaling Pathway and Experimental Workflow
To visualize the mechanisms of action and the experimental approaches for evaluating these inhibitors, the following diagrams are provided.
Caption: The c-Met signaling pathway and points of inhibition.
Caption: A typical experimental workflow for evaluating kinase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for key experiments cited in the evaluation of c-Met inhibitors.
In Vitro Kinase Inhibition Assay (c-Met)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against c-Met kinase activity.
Materials:
-
Recombinant human c-Met kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (this compound or Cabozantinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit or similar detection reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then in kinase buffer.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the c-Met enzyme to the wells and incubate for a specified time (e.g., 10-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.
-
The luminescence signal is proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of a compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., expressing c-Met)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a DMSO vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the DMSO control.
-
Determine the IC50 value by plotting the cell viability against the compound concentration.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional, for subcutaneous injection)
-
Test compound formulated for oral or intraperitoneal administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Inject a suspension of cancer cells (e.g., mixed with Matrigel) subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the mice according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length × Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for biomarkers of proliferation and apoptosis).
-
Compare the tumor growth curves between the treatment and control groups to determine the anti-tumor efficacy of the compound.
Conclusion
This guide provides a comparative overview of this compound and Cabozantinib. Cabozantinib is a well-characterized, potent multi-kinase inhibitor with robust preclinical and clinical data supporting its efficacy against various cancers. Its ability to target multiple key oncogenic pathways, including c-Met and VEGFR2, provides a strong rationale for its use in research and clinical settings.
This compound, based on the limited available information, is a tool compound for targeting c-Met in vitro. The lack of comprehensive data on its potency, selectivity, and in vivo efficacy makes it difficult to draw direct comparisons with a clinically validated compound like Cabozantinib. For researchers specifically interested in a highly selective c-Met inhibitor for in vitro pathway validation, further characterization of this compound would be necessary. For studies requiring a potent inhibitor with proven in vivo anti-tumor and anti-angiogenic activity, Cabozantinib represents a more established and well-documented choice.
This guide highlights the importance of thorough compound characterization in preclinical drug discovery and provides a framework for the types of experimental data necessary for a comprehensive head-to-head comparison.
References
- 1. Cabozantinib can block growth of neuroendocrine prostate cancer patient-derived xenografts by disrupting tumor vasculature | PLOS One [journals.plos.org]
- 2. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Cabozantinib (XL184) and R428 (BGB324) Inhibit the Growth of Esophageal Squamous Cell Carcinoma (ESCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Potent antitumor activity of Cabozantinib, a c-MET and VEGFR2 Inhibitor, in a Colorectal Cancer Patient-derived Tumor Explant Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
The c-Met receptor tyrosine kinase (RTK) is a well-validated target in oncology, with its aberrant activation implicated in the progression of numerous cancers.[1][2] Small molecule inhibitors targeting the ATP-binding site of c-Met have emerged as a promising therapeutic strategy.[3][4] However, the clinical efficacy and safety of these inhibitors are intrinsically linked to their selectivity. Off-target effects, resulting from the inhibition of other structurally related kinases, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.
This guide provides a comparative analysis of the cross-reactivity profiles of two prominent c-Met inhibitors, Capmatinib and Crizotinib. By presenting key experimental data and detailed methodologies, we aim to offer an objective resource for researchers navigating the complexities of kinase inhibitor selection and development.
Comparative Analysis of Kinase Selectivity
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. A highly selective inhibitor minimizes off-target effects, while a multi-targeted inhibitor may offer broader efficacy at the cost of a more complex side-effect profile. Here, we compare the inhibitory activity of Capmatinib and Crizotinib against c-Met and a panel of related receptor tyrosine kinases.
Data Presentation: Inhibitor Potency (IC50) Against a Panel of Kinases
| Kinase Target | Capmatinib IC50 (nM) | Crizotinib IC50 (nM) | Related Kinase Family |
| c-Met | 0.13 [5][6] | ~5-20 [7] | c-Met Family |
| ALK | >10,000 | ~20-50 [7][8] | Insulin Receptor Family |
| RON (MST1R) | Inactive[6][9] | Inhibits [10] | c-Met Family |
| AXL | >50% inhibition at 10 µM[11] | Inhibits | TAM Family |
| MER | >50% inhibition at 10 µM[11] | Inhibits | TAM Family |
| ROS1 | >10,000 | Potent inhibitor [12][13] | Insulin Receptor Family |
| VEGFR2 | >10,000 | Potent inhibitor | VEGFR Family |
Note: IC50 values can vary depending on the specific assay conditions. Data is compiled from multiple sources for comparison.
As the data indicates, Capmatinib is a highly potent and selective inhibitor of c-Met, with an IC50 value in the sub-nanomolar range.[5][6] It demonstrates over 10,000-fold selectivity for c-Met against a large panel of other human kinases.[6] In contrast, Crizotinib is a multi-kinase inhibitor, potently targeting ALK, ROS1, and RON in addition to c-Met.[7][8][10] This broader activity profile has led to its approval for the treatment of ALK-positive and ROS1-positive non-small cell lung cancer (NSCLC).[14][15]
Signaling Pathways: On-Target and Off-Target Effects
Understanding the downstream signaling cascades of both the intended target and potential off-targets is crucial for predicting the biological consequences of inhibitor treatment.
c-Met Signaling Pathway
Activation of c-Met by its ligand, Hepatocyte Growth Factor (HGF), triggers a cascade of intracellular signaling events that promote cell proliferation, survival, migration, and invasion. The primary downstream pathways include the RAS/MAPK, PI3K/AKT, and STAT pathways.
Off-Target Kinase Signaling Pathways
The multi-targeted nature of Crizotinib means it also modulates the signaling of other important RTKs. Understanding these pathways is key to interpreting its broader biological effects.
RON Signaling: RON (Recepteur d'Origine Nantais), another member of the c-Met family, shares downstream signaling components, including the PI3K/AKT and MAPK pathways, and is also implicated in cancer progression.[2][16]
AXL Signaling: AXL, a member of the TAM (TYRO3, AXL, MER) family of RTKs, is activated by Gas6 and signals through pathways including PI3K/AKT and MAPK, promoting cell survival and migration.[17][18]
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible experimental methods. Below is a representative protocol for a biochemical kinase assay to determine IC50 values, along with a workflow for comprehensive kinase profiling.
Protocol: In Vitro Kinase Inhibition Assay (ATP-Competitive)
This protocol outlines a typical procedure for measuring the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., c-Met)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test inhibitor (e.g., Capmatinib, Crizotinib) dissolved in DMSO
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM DTT, pH 7.5)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well microplates
-
Multichannel pipettes and a plate reader (luminometer)
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
In a 384-well plate, add the kinase, substrate, and inhibitor to the kinase reaction buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Initiate the kinase reaction by adding a predetermined concentration of ATP (often at or near the Km value for the specific kinase).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow: Kinase Selectivity Profiling
Conclusion
This guide highlights the distinct cross-reactivity profiles of Capmatinib and Crizotinib. Capmatinib exemplifies a highly selective c-Met inhibitor, offering the potential for a more targeted therapeutic intervention with fewer off-target effects.[5][6] In contrast, Crizotinib's multi-kinase activity against c-Met, ALK, and ROS1 provides a broader spectrum of action, which has proven beneficial in specific, genetically defined cancer patient populations.[8][10]
For researchers, the choice between a selective and a multi-targeted inhibitor depends on the specific biological question being addressed. For drug development professionals, these data underscore the importance of comprehensive kinase profiling to fully characterize a compound's mechanism of action and to anticipate its clinical safety and efficacy profile. As our understanding of the kinome and its role in disease continues to expand, such comparative analyses will remain essential for the rational design and application of next-generation kinase inhibitors.
References
- 1. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Introduction and Overview of RON Receptor Tyrosine Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Targeted Treatment of Non-Small Cell Lung Cancer: Focus on Capmatinib with Companion Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. The potential for crizotinib in non-small cell lung cancer: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spotlight on Tepotinib and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating c-Met Inhibitors in Resistant Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The c-Met receptor tyrosine kinase pathway, crucial for cell proliferation, survival, and motility, is a prime target in oncology. However, the emergence of resistance to c-Met inhibitors presents a significant clinical challenge. This guide provides a comparative analysis of the efficacy of three prominent c-Met inhibitors—Crizotinib, Cabozantinib, and the preclinical candidate ABN401—in cancer models exhibiting resistance, particularly those with MET amplification.
It is important to note that the initially requested compound, "c-Met-IN-15," could not be identified in publicly available scientific literature. Therefore, this guide focuses on well-characterized alternatives to provide a relevant and data-supported comparison for researchers in the field.
Overview of Compared c-Met Inhibitors
Crizotinib (Xalkori®) is a first-generation, ATP-competitive small-molecule inhibitor of c-Met, ALK, and ROS1 tyrosine kinases.[1] Approved for the treatment of certain non-small cell lung cancers (NSCLCs), its efficacy against c-Met-driven tumors is well-documented.[2][3] Resistance to Crizotinib can arise from secondary mutations in the MET kinase domain or the activation of bypass signaling pathways.
Cabozantinib (Cabometyx®) is a multi-kinase inhibitor that targets c-Met, VEGFR2, AXL, and RET, among others.[4] Its ability to simultaneously inhibit key pathways involved in tumor progression, angiogenesis, and metastasis makes it a potent agent in various cancers.[5] Resistance to Cabozantinib can be mediated by the upregulation of alternative receptor tyrosine kinases, such as FGFR1.
ABN401 is a novel, highly selective preclinical c-Met inhibitor.[6][7] It has demonstrated significant antitumor activity in MET-addicted cancer models, including those with MET amplification and exon 14 skipping mutations.[6][8] As a preclinical candidate, its full resistance profile is still under investigation.
Comparative Efficacy in Resistant Cancer Models
The following tables summarize the in vitro and in vivo efficacy of Crizotinib, Cabozantinib, and ABN401 in cancer models characterized by c-Met dysregulation, a common feature of both intrinsic and acquired resistance.
In Vitro Efficacy: IC50 Values in c-Met Dysregulated Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Key Molecular Feature | IC50 (nM) |
| Crizotinib | MKN45 | Gastric Cancer | MET Amplification | <200[9] |
| Hs746T | Gastric Cancer | MET Amplification | <200[9] | |
| SNU-5 | Gastric Cancer | MET Amplification | <200[9] | |
| EBC-1 | NSCLC | MET Amplification | 25[10] | |
| MDA-MB-231 | Breast Cancer | c-Met Expressing | 5160[1] | |
| Cabozantinib | TT | Medullary Thyroid Cancer | RET Mutation | - |
| CE81T | Esophageal Squamous Cell Carcinoma | c-Met/AXL Expressing | 4610[11] | |
| KYSE-70 | Esophageal Squamous Cell Carcinoma | c-Met/AXL Expressing | - | |
| ABN401 | SNU-5 | Gastric Cancer | MET Amplification | <1000[12] |
| Hs746T | Gastric Cancer | MET Amplification | <1000[12] | |
| EBC-1 | NSCLC | MET Amplification | <1000[12] | |
| H1993 | NSCLC | MET Amplification | >1000[12] | |
| SNU-638 | Gastric Cancer | c-Met Overexpression | <1000[12] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
| Inhibitor | Xenograft Model | Cancer Type | Key Molecular Feature | Dose and Schedule | Tumor Growth Inhibition (TGI) |
| Crizotinib | H3122 | NSCLC | EML4-ALK Fusion | - | ~52% reduction in tumor volume[13] |
| PANC-1 | Pancreatic Cancer | - | 50 mg/kg | Significant inhibition of tumor growth[14] | |
| Cabozantinib | TSG-RCC-030 (PDX) | Papillary Renal Cell Carcinoma | MET Activating Mutation | - | Striking tumor regression and inhibition of metastasis[5][15] |
| MDA-MB-231 | Triple-Negative Breast Cancer | c-Met Expressing | - | Significant decrease in tumor growth[16] | |
| LuCaP 93 (PDX) | Neuroendocrine Prostate Cancer | MET+/RET+ | 30 mg/kg | Significant decrease in tumor volume[17] | |
| ABN401 | EBC-1 | NSCLC | MET Amplification | 10 mg/kg & 30 mg/kg | 51.26% and 77.85%[6] |
| SNU-638 | Gastric Cancer | c-Met Overexpression | 10 mg/kg & 30 mg/kg | 65.31% and 78.68%[6] | |
| GA3121 (PDX) | Gastric Cancer | MET High Amplification | - | Significant tumor growth suppression[18] | |
| LU2503 (PDX) | Lung Cancer | MET Exon 14 Skipping | - | Significant tumor growth suppression[18] |
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the c-Met signaling pathway and a typical experimental workflow for evaluating the efficacy of c-Met inhibitors.
Caption: The c-Met signaling cascade.
References
- 1. Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Efficacy of ABN401, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABN401 – ABION BIO [abionbio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. article.imrpress.com [article.imrpress.com]
- 11. Cabozantinib (XL184) and R428 (BGB324) Inhibit the Growth of Esophageal Squamous Cell Carcinoma (ESCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Cabozantinib can block growth of neuroendocrine prostate cancer patient-derived xenografts by disrupting tumor vasculature | PLOS One [journals.plos.org]
- 18. researchgate.net [researchgate.net]
Biomarker Discovery for c-Met Inhibitor Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of biomarkers for sensitivity to c-Met inhibitors, with a focus on preclinical data for the selective inhibitor PF-04217903. Due to the limited availability of public data on "c-Met-IN-15," this document uses PF-04217903 as a representative selective c-Met tyrosine kinase inhibitor (TKI) to illustrate the principles of biomarker discovery and validation. The experimental data and methodologies presented are drawn from preclinical studies and are intended to guide research and development in the field of targeted cancer therapy.
Introduction to c-Met Inhibition
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, migration, and invasion.[1][2] Dysregulation of the c-Met signaling pathway, through mechanisms such as gene amplification, mutations, or overexpression, is implicated in the development and progression of various cancers.[3][4] Small molecule inhibitors targeting the ATP-binding site of the c-Met kinase have emerged as a promising therapeutic strategy.[5] However, the clinical success of these inhibitors is largely dependent on the accurate identification of patient populations most likely to respond.[6] This necessitates the discovery and validation of robust predictive biomarkers.
Key Biomarkers for Sensitivity to c-Met Inhibition
Preclinical and clinical studies have identified several key biomarkers that correlate with sensitivity to c-Met inhibitors. These include:
-
MET Gene Amplification: An increased copy number of the MET gene is a primary driver of c-Met pathway activation and is strongly associated with sensitivity to c-Met inhibitors.[7][8]
-
HGF/c-Met Autocrine Loop: Co-expression of c-Met and its ligand, Hepatocyte Growth Factor (HGF), can create a self-stimulating loop that drives tumor growth and is a predictor of inhibitor sensitivity.[1][9]
-
c-Met Protein Overexpression: High levels of c-Met protein expression, often a consequence of gene amplification, can also indicate dependence on this signaling pathway.[2]
-
MET Exon 14 Skipping Mutations: These mutations lead to a dysfunctional Cbl E3 ubiquitin ligase binding site, resulting in reduced degradation and prolonged activation of the c-Met receptor, thereby conferring sensitivity to inhibitors.[4][10]
Comparative Analysis of c-Met Inhibitor Sensitivity
The following tables summarize preclinical data for the selective c-Met inhibitor PF-04217903 and the multi-targeted inhibitor Crizotinib in various cancer cell lines, highlighting the correlation between biomarker status and drug sensitivity.
Table 1: In Vitro Sensitivity of Cancer Cell Lines to PF-04217903
| Cell Line | Cancer Type | Key Biomarker Status | PF-04217903 IC50 (nM) |
| GTL-16 | Gastric Carcinoma | MET Amplification | 10 |
| MKN45 | Gastric Carcinoma | MET Amplification | - |
| NCI-H441 | Lung Carcinoma | c-Met Overexpression | - |
| U87MG | Glioblastoma | HGF/c-Met Autocrine Loop | >10,000 |
| SW620 | Colon Carcinoma | c-Met Overexpression | >10,000 |
| HT29 | Colon Carcinoma | c-Met Overexpression | >10,000 |
Data sourced from preclinical studies.[1][7][11]
Table 2: Comparative In Vitro Sensitivity of GTL-16 Cells to c-Met Inhibitors
| Inhibitor | Target(s) | GTL-16 IC50 (nM) |
| PF-04217903 | c-Met | 10 |
| Crizotinib | c-Met, ALK | 3 |
Data sourced from preclinical studies.[11]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biomarker studies. Below are summaries of key experimental protocols used to assess c-Met inhibitor sensitivity.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the c-Met inhibitor (e.g., PF-04217903) or vehicle control for a specified period (e.g., 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blot Analysis for Phospho-c-Met
-
Cell Lysis: Cells, either untreated or treated with a c-Met inhibitor, are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of c-Met (e.g., anti-phospho-c-Met (Tyr1234/1235)). A primary antibody against total c-Met and a loading control (e.g., GAPDH or β-actin) are used for normalization.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using image analysis software to determine the relative levels of phosphorylated c-Met.
In Vivo Tumor Xenograft Studies
-
Cell Implantation: Human cancer cells (e.g., GTL-16) are subcutaneously injected into immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly.
-
Drug Administration: Once tumors reach a specified volume, mice are randomized into treatment and control groups. The c-Met inhibitor is administered orally or via another appropriate route at a predetermined dose and schedule.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised and weighed.
-
Pharmacodynamic Analysis: Tumor samples can be collected at various time points to assess the in vivo inhibition of c-Met phosphorylation and downstream signaling pathways via western blot or immunohistochemistry.
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological and experimental processes.
Caption: The c-Met signaling pathway is activated by HGF binding, leading to downstream cascades that promote cancer cell proliferation and survival.
Caption: A typical workflow for discovering and validating predictive biomarkers for targeted therapies.
Caption: The logical relationship between key biomarkers and the predicted sensitivity to c-Met inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. c-MET as a potential therapeutic target and biomarker in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of c-Met as a Biomarker and Player in Innate and Acquired Resistance in Non-Small-Cell Lung Cancer: Two New Mutations Warrant Further Studies [mdpi.com]
- 4. The Role of c-Met as a Biomarker and Player in Innate and Acquired Resistance in Non-Small-Cell Lung Cancer: Two New Mutations Warrant Further Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. oncotarget.com [oncotarget.com]
- 7. pnas.org [pnas.org]
- 8. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensitivity of selected human tumor models to PF-04217903, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Companion Diagnostics and Predictive Biomarkers for MET-Targeted Therapy in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of c-Met-IN-15: A Guide for Laboratory Professionals
For immediate release.
This document provides essential guidance on the proper disposal procedures for c-Met-IN-15, a c-Met kinase inhibitor used in cancer research. Adherence to these protocols is critical to ensure personnel safety and compliance with environmental regulations. This information is intended for researchers, scientists, and drug development professionals actively engaged in laboratory settings.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on available safety data, this compound should be treated as a potentially hazardous substance.
Required PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
In case of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
Inhalation: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
This compound Waste Segregation and Collection
Proper segregation of waste is the first and most critical step in the disposal process. All materials that have come into contact with this compound must be considered chemical waste and segregated from general laboratory trash.
| Waste Type | Collection Container |
| Solid Waste | A clearly labeled, sealed, and chemically compatible hazardous waste container. |
| (Unused powder, contaminated | |
| pipette tips, tubes, etc.) | |
| Liquid Waste | A designated, leak-proof, and clearly labeled hazardous waste container. |
| (Solutions containing | |
| This compound) | |
| Sharps | A designated, puncture-resistant sharps container labeled as "Hazardous Waste." |
| (Needles, syringes, etc.) |
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any applicable hazard symbols.
Step-by-Step Disposal Protocol
The following procedure outlines the safe disposal of this compound waste. This protocol is based on general best practices for chemical waste disposal.[1]
-
Segregate Waste at the Source: Immediately after use, place all this compound contaminated materials into the appropriate, pre-labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Securely Seal Containers: Ensure that all waste containers are tightly sealed to prevent leaks or spills.
-
Temporary Storage: Store sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection.
-
Arrange for Professional Disposal: The final disposal of this compound waste must be conducted by a licensed and certified hazardous waste disposal company. This is a legal requirement under regulations such as the Resource Conservation and Recovery Act (RCRA).[2] The preferred method for the destruction of this type of compound is high-temperature incineration.[1]
-
Maintain Records: Keep detailed records of the waste generated, including the chemical name, quantity, and date of disposal, to comply with institutional and regulatory requirements.
Experimental Workflow and Disposal Decision Logic
The following diagrams illustrate the general workflow for handling this compound in a laboratory setting and the logical steps for ensuring its proper disposal.
By adhering to these procedures, laboratory personnel can mitigate the risks associated with this compound and ensure the safety of themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines in conjunction with this document.
References
Personal protective equipment for handling c-Met-IN-15
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling the c-Met kinase inhibitor, c-Met-IN-15. Adherence to these procedures is critical for ensuring a safe laboratory environment and minimizing exposure risk.
Personal Protective Equipment (PPE)
As a potent kinase inhibitor, this compound requires stringent handling protocols to prevent personnel exposure. The following personal protective equipment is mandatory when working with this compound, particularly when handling the powder or preparing stock solutions.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles with Side Shields or Face Shield | Must be worn at all times in the laboratory to protect against splashes.[1][2] |
| Hand Protection | Double Chemotherapy-Rated Gloves | Two pairs of nitrile gloves are recommended, especially when handling stock solutions, to provide a barrier against chemical permeation.[3][4] |
| Body Protection | Impervious Laboratory Coat or Gown | Should be resistant to chemical permeation and have long sleeves with tight-fitting cuffs.[3][4] |
| Respiratory Protection | NIOSH-Approved Respirator (e.g., N95) | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation.[1][3] |
Operational and Disposal Plans
Handling Procedures:
-
Designated Area: All work with this compound, including weighing and preparing solutions, should be conducted in a designated area, such as a certified chemical fume hood or a Class II Biosafety Cabinet, to control airborne particles.[3]
-
Personal Protective Equipment (PPE): Before beginning any procedure, don the appropriate PPE as outlined in the table above.
-
Weighing: When weighing the solid compound, use a containment balance or perform the task within a fume hood to minimize the risk of inhalation.
-
Solution Preparation: Prepare solutions in a fume hood. Cover the work surface with disposable, absorbent bench paper.
-
Labeling: Clearly label all containers with the compound name ("this compound"), concentration, date, and responsible personnel.
-
Decontamination: After each use, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2]
Disposal Plan:
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, gowns, bench paper, and pipette tips, should be considered hazardous waste. Place these items in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.
Experimental Protocol: Preparation of a Stock Solution
-
Preparation: Ensure the chemical fume hood is clean and all necessary materials are present, including this compound powder, appropriate solvent, volumetric flasks, and pipettes.
-
Don PPE: Put on all required personal protective equipment.
-
Weighing: In the fume hood, carefully weigh the desired amount of this compound powder onto weighing paper.
-
Transfer: Transfer the powder to a volumetric flask.
-
Dissolving: Add a small amount of the appropriate solvent to the flask and gently swirl to dissolve the powder. Once dissolved, add solvent to the final desired volume.
-
Labeling and Storage: Cap the flask, label it clearly, and store it under the recommended conditions. According to available data, stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[5]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
